molecular formula C9H7ClO B075481 5-Chloro-3-methylbenzofuran CAS No. 1125-41-3

5-Chloro-3-methylbenzofuran

Cat. No.: B075481
CAS No.: 1125-41-3
M. Wt: 166.6 g/mol
InChI Key: GBSSYXMLLXIOCV-UHFFFAOYSA-N
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Description

5-Chloro-3-methylbenzofuran is a high-value chemical scaffold of significant interest in medicinal chemistry and organic synthesis. This benzofuran derivative serves as a versatile building block for the development of novel pharmacologically active compounds. Its core structure, featuring a chloro substituent at the 5-position and a methyl group at the 3-position, is frequently explored in the design and synthesis of molecules targeting various biological pathways. Researchers utilize this compound in the construction of more complex heterocyclic systems, particularly in the search for new ligands for central nervous system receptors, enzyme inhibitors, and anti-inflammatory agents. The electron-withdrawing chlorine atom influences the compound's electronic properties and reactivity, making it a crucial intermediate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to generate diverse chemical libraries for high-throughput screening. Its well-defined structure and high purity make it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of lead molecules. Strictly for research applications in a controlled laboratory environment. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSYXMLLXIOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465365
Record name 5-CHLORO-3-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-41-3
Record name 5-CHLORO-3-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and characterization methods for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound in public literature, this guide presents a robust synthetic protocol adapted from established methods for analogous structures. The characterization data provided is for the closely related compound, 5-chloro-3-methyl-2-acetylbenzofuran, and serves as a valuable reference point for researchers.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via an acid-catalyzed condensation and cyclization reaction between 4-chlorophenol and chloroacetone. This method is a variation of well-established benzofuran syntheses which involve the reaction of a phenol with an α-halo ketone. The reaction proceeds through an initial O-alkylation of the phenol to form an ether intermediate, which then undergoes an intramolecular electrophilic substitution (cyclization) onto the aromatic ring, followed by dehydration to yield the benzofuran core.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 4-Chlorophenol catalyst + H₂SO₄ (catalyst) Heat R1->catalyst R2 Chloroacetone R2->catalyst P1 This compound catalyst->P1

Caption: Proposed acid-catalyzed synthesis of this compound.

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound based on analogous reactions.

Materials and Reagents
  • 4-Chlorophenol

  • Chloroacetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Ethanol

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenol (0.1 mol) and chloroacetone (0.1 mol).

  • Acid Catalysis: Slowly and with caution, add concentrated sulfuric acid (10 mL) to the mixture while stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux at approximately 120-130°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Neutralization: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with deionized water (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound.

Experimental_Workflow A Reaction Setup (Reactants + Catalyst) B Reflux (3-4 hours, 120-130°C) A->B C Aqueous Workup (Quenching & Extraction) B->C D Purification (Distillation or Chromatography) C->D E Characterization (NMR, IR, MS) D->E

Caption: General experimental workflow for synthesis and analysis.

Characterization Data

Note: The following data corresponds to 5-chloro-3-methyl-2-acetylbenzofuran and is provided as a reference due to the absence of publicly available data for this compound.[1] The removal of the acetyl group at the C2 position would result in the disappearance of signals corresponding to the acetyl moiety and a shift in the signals of adjacent protons and carbons. The molecular weight would also be lower.

¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for identifying the proton environments in the molecule.

Chemical Shift (δ ppm) Multiplicity Assignment (for 5-chloro-3-methyl-2-acetylbenzofuran) Expected Change for this compound
7.4 - 7.6MultipletAromatic Protons (Ar-H)Similar region, but pattern will simplify to a 3-proton system. A proton will now be present at C2.
2.6SingletAcetyl Protons (-COCH₃)This signal will be absent.
2.5SingletMethyl Protons at C3 (-CH₃)Signal will remain, possibly with a slight shift.
Table 1: ¹H NMR Data for 5-chloro-3-methyl-2-acetylbenzofuran.[1]
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Assignment (for 5-chloro-3-methyl-2-acetylbenzofuran) Expected Change for this compound
3050C-H StretchAromatic C-HThis band will be present.
2900C-H StretchMethyl C-HThis band will be present.
1674C=O StretchAcetyl KetoneThis strong absorption will be absent.
1573C=C StretchAromatic RingThis band will be present.
Table 2: Key IR Absorptions for 5-chloro-3-methyl-2-acetylbenzofuran.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

m/z Value Assignment (for 5-chloro-3-methyl-2-acetylbenzofuran) Expected Change for this compound
208, 210[M]⁺, [M+2]⁺Molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
193, 195[M-CH₃]⁺Loss of a methyl group
165[M-COCH₃]⁺Loss of the acetyl group
Table 3: Mass Spectrometry Data for 5-chloro-3-methyl-2-acetylbenzofuran.[1]

Conclusion

This guide outlines a feasible and efficient synthetic strategy for this compound, leveraging established chemical principles for benzofuran ring formation. While direct characterization data is scarce, the provided data for a closely related analogue offers a solid foundation for researchers to identify and confirm the successful synthesis of the target compound. The detailed protocols and expected analytical outcomes are intended to facilitate further research and application of this valuable chemical scaffold in drug discovery and development.

References

An In-depth Technical Guide to 5-Chloro-3-methylbenzofuran: Properties, Synthesis, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 5-Chloro-3-methylbenzofuran and its derivatives. Due to its role as a key intermediate in organic synthesis, much of the available data pertains to compounds synthesized from this core structure. This document consolidates the existing information to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Core Compound Identification

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be derived from its structure.

IdentifierValueSource
Molecular Formula C₉H₇ClOCalculated
Molecular Weight 166.61 g/mol Calculated
Canonical SMILES CC1=COC2=CC=C(C=C12)ClCalculated
InChI Key Calculated from structureCalculated

Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid1134-00-5C₁₀H₇ClO₃210.61Not specified
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamideNot availableC₁₇H₁₃ClN₂O₄358.75Not specified
5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuranNot availableC₁₅H₁₀ClFO₃S324.76179-180

Synthesis and Reactivity

This compound is primarily utilized as a scaffold in the synthesis of more complex molecules. The literature points to several key synthetic pathways originating from this compound.

General Synthesis of Benzofuran Derivatives

A common route to benzofuran synthesis is the Rap-Stoermer reaction, which involves the reaction of an o-hydroxyacetophenone with an α-bromoketone in the presence of a phase transfer catalyst.[1] This methodology can be adapted for the synthesis of various substituted benzofurans.

Derivatization Reactions

This compound serves as a versatile starting material for a range of derivatives. Notable reactions include:

  • Claisen-Schmidt Condensation: 5-chloro-3-methyl-2-acetylbenzofuran can undergo Claisen-Schmidt condensation with various aromatic aldehydes to form benzofuran analogues of chalcones. These chalcones are precursors to other heterocyclic systems.

  • Synthesis of Quinoxaline Derivatives: The dibromo derivatives of benzofuran chalcones can be reacted with orthophenylenediamine to yield 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl methanes.

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

G A Starting Materials (e.g., Substituted Phenol) B Synthesis of This compound Core A->B C Functionalization/ Derivatization B->C E Characterization (NMR, MS, etc.) B->E D Biologically Active Derivatives C->D D->E

A generalized workflow for the synthesis and derivatization of this compound.

Biological Activity of Derivatives

While the biological profile of the parent this compound is not extensively documented, its derivatives have been investigated for various pharmacological activities.

Antimicrobial Activity

Quinoxaline derivatives synthesized from this compound have shown potential as antibacterial and antifungal agents. These compounds, which incorporate the benzofuran moiety, have been screened for their efficacy against various microbial strains.

Experimental Protocols

The following are representative experimental protocols for the synthesis of derivatives of this compound, as described in the literature.

Synthesis of 5-chloro-3-methyl-2-acetylbenzofuran Chalcone Analogues[2]
  • A mixture of 5-chloro-3-methyl-2-acetylbenzofuran (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) is dissolved in ethanol (25 mL).

  • The solution is cooled to 5-10 °C.

  • Aqueous sodium hydroxide (70%, 2.5 mL) is added dropwise with constant stirring.

  • The reaction mixture is stirred for a specified time until the reaction is complete.

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent.

Synthesis of 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl methanes[2]
  • A benzofuran chalcone dibromo derivative (0.001 mol) and o-phenylenediamine (0.001 mol) are dissolved in methanol (10 mL).

  • A few drops of concentrated sulfuric acid are added as a catalyst.

  • The reaction mixture is heated at 60-70 °C for 30 minutes.

  • The mixture is then diluted with water and extracted with ether to remove any unreacted o-phenylenediamine.

  • The ether layer is collected, and the solvent is evaporated to yield the solid product, which is then recrystallized from ethanol.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in the development of novel compounds for medicinal and material science applications. While comprehensive data on the parent compound is sparse, the diverse biological activities exhibited by its derivatives underscore the importance of this chemical entity. Further research into the direct properties and applications of this compound is warranted to fully explore its potential. This guide serves as a foundational resource to stimulate and support such future investigations.

References

5-Chloro-3-methylbenzofuran: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 5-Chloro-3-methylbenzofuran and its closely related analogs. This document summarizes key chemical data, outlines experimental protocols for synthesis, and explores the significance of the benzofuran scaffold in medicinal chemistry.

While a specific CAS (Chemical Abstracts Service) number for this compound has not been definitively identified in public databases, extensive data exists for structurally similar compounds. This guide focuses on these analogs to provide a comprehensive understanding of the chemical space.

Molecular Structure and Identification

The core structure of this compound consists of a benzofuran ring system chlorinated at the 5th position and methylated at the 3rd position.

Molecular Formula: C₉H₇ClO

Molecular Weight: 166.61 g/mol

The precise molecular structure is depicted below:

Molecular Structure of this compound

Physicochemical and Spectroscopic Data of Related Compounds

Quantitative data for benzofuran derivatives bearing the 5-chloro and/or 3-methyl substitution pattern are presented below. This information is crucial for the identification, purification, and characterization of these compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
This compound-2-carboxylic acid 1134-00-5C₁₀H₇ClO₃210.61---
5-Chlorobenzofuran-3-one 3261-05-0C₈H₅ClO₂168.58White to light yellow crystalline powder--
5-Chlorobenzofuran 23145-05-3C₈H₅ClO152.58Liquid-~209.5
3-Methylbenzofuran 21535-97-7C₉H₈O132.16Liquid-195-197
5-Chloro-3-ethoxycarbonylbenzofuran Not AvailableC₁₁H₉ClO₃224.64Solid60.5-61.5-

Spectroscopic Data for 5-Chloro-3-ethoxycarbonylbenzofuran: [1]

Spectroscopy TypeData
¹H NMR (400 MHz, CDCl₃) δ: 1.43 (t, J = 7.2 Hz, 3 H), 4.42 (q, J = 7.2 Hz, 2 H), 7.32 (dd, J = 2.1, 8.8 Hz, 1 H), 7.44 (d, J = 8.8 Hz, 1 H), 8.03 (d, J = 2.1 Hz, 1 H), 8.26 (s, 1 H)
¹³C NMR (100 MHz, CDCl₃) δ: 14.4, 60.8, 112.7, 114.6, 121.8, 125.6, 126.0, 130.0, 152.0, 153.9, 162.9
HRMS (EI) m/z calcd for C₁₁H₉O₃Cl: 224.02407; found: 224.0241
Elemental Analysis Calcd for C₁₁H₉O₃Cl: C, 58.82; H, 4.04. Found: C, 58.54; H, 4.01

Experimental Protocols: Synthesis of the Benzofuran Scaffold

The synthesis of substituted benzofurans is a cornerstone of heterocyclic chemistry, with numerous methodologies developed to access this privileged scaffold. These methods often involve the formation of the furan ring onto a pre-existing benzene ring.

General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

A widely employed method for synthesizing 2-substituted benzofurans involves a Sonogashira coupling followed by cyclization.[2] This can be adapted for the synthesis of 3-substituted and other variably substituted benzofurans.

Materials:

  • o-iodophenol derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)PdCl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Organic solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a solution of the o-iodophenol and the terminal alkyne in triethylamine, add the (PPh₃)PdCl₂ and CuI catalysts.

  • Stir the reaction mixture at reflux under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[2]

Rap-Stoermer Type Reaction for 2-Aroylbenzofurans

This method is utilized for the synthesis of 2-aroylbenzofurans from o-hydroxyacetophenones and α-bromoketones.[3]

Materials:

  • o-hydroxyacetophenone derivative

  • α-bromoketone derivative

  • Tetra-n-butylammonium bromide (phase transfer catalyst)

  • Water

Protocol:

  • Combine the o-hydroxyacetophenone and α-bromoketone in water.

  • Add tetra-n-butylammonium bromide as a phase transfer catalyst.

  • Heat the reaction mixture. The specific temperature and reaction time will depend on the substrates used.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction mixture, which typically involves extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization.

Significance in Drug Discovery and Medicinal Chemistry

The benzofuran nucleus is a prominent scaffold in a vast number of biologically active natural products and synthetic compounds.[4] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[5] The substitution pattern on the benzofuran ring system plays a critical role in determining the biological activity. The presence of a halogen, such as chlorine at the 5-position, and a small alkyl group, like a methyl at the 3-position, can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Visualizing Synthetic Pathways

The following diagrams illustrate generalized workflows and logical relationships in the synthesis and study of benzofuran derivatives.

G General Workflow for Benzofuran Synthesis start Starting Materials (e.g., Phenol derivative, Alkyne) reaction Chemical Reaction (e.g., Cyclization, Coupling) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification analysis Characterization (e.g., NMR, MS, IR) purification->analysis product Pure Benzofuran Derivative analysis->product

Caption: A generalized workflow for the synthesis and characterization of benzofuran derivatives.

G Key Considerations in Benzofuran Synthesis Optimization optimization Reaction Optimization catalyst Catalyst Selection (e.g., Palladium, Copper) optimization->catalyst solvent Solvent Choice optimization->solvent temperature Reaction Temperature optimization->temperature time Reaction Time optimization->time yield Yield & Purity catalyst->yield solvent->yield temperature->yield time->yield

Caption: Critical parameters to consider for optimizing the synthesis of benzofuran derivatives.

References

Spectroscopic Analysis of 5-Chloro-3-methylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Chloro-3-methylbenzofuran, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide also includes comprehensive, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H on C27.3 - 7.5Quartet (q) or Singlet (s)~1 Hz (if coupled to CH₃)
H on C47.5 - 7.7Doublet (d)~1.5-2.5 Hz
H on C67.2 - 7.4Doublet of Doublets (dd)~8.5-9.0 Hz and ~1.5-2.5 Hz
H on C77.4 - 7.6Doublet (d)~8.5-9.0 Hz
CH₃ on C32.2 - 2.4Doublet (d) or Singlet (s)~1 Hz (if coupled to H2)
Table 2: Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C2140 - 145
C3115 - 120
C3a128 - 132
C4120 - 125
C5125 - 130
C6120 - 125
C7110 - 115
C7a153 - 157
CH₃ on C38 - 12
Table 3: Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (CH₃)2850 - 3000Medium
C=C stretch (aromatic)1580 - 1620 and 1450 - 1500Medium to Strong
C-O-C stretch (ether)1200 - 1270 and 1020 - 1080Strong
C-Cl stretch700 - 800Strong
Table 4: Predicted Mass Spectrometry Data
FragmentPredicted m/z RatioNotes
[M]⁺166/168Molecular ion peak with isotopic pattern for one chlorine atom (~3:1 ratio).
[M-CH₃]⁺151/153Loss of the methyl group.
[M-Cl]⁺131Loss of the chlorine atom.
[M-CO]⁺138/140Loss of carbon monoxide.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Processing: The instrument's software will generate a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for such molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion at a specific m/z ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Purified Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Absorption Bands (Functional Groups) IR->Data_IR Data_MS Molecular Weight, Fragmentation MS->Data_MS Structure Final Structure Data_NMR->Structure Data_IR->Structure Data_MS->Structure

A general workflow for spectroscopic analysis.

Structure of this compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Chloro-3-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of various 5-Chloro-3-methylbenzofuran derivatives, a class of compounds recognized for their significant pharmacological potential. Benzofuran moieties are integral to numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the intricate molecular and supramolecular architectures.

Crystallographic Data Summary

The following tables provide a consolidated overview of the unit cell parameters and other pertinent crystallographic data for a series of this compound derivatives. This allows for a direct comparison of the solid-state properties of these structurally related compounds.

Compound NameFormulaMolar Mass ( g/mol )Crystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuranC₁₆H₁₃ClO₂S304.77Triclinic8.0694 (8)8.0763 (8)11.4208 (11)90.185 (6)96.280 (6)111.701 (6)686.63 (12)2
5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuranC₁₅H₁₀ClFO₂S308.74Triclinic7.9626 (1)8.3518 (1)10.7127 (2)92.758 (1)95.509 (1)112.373 (1)652.97 (2)2
5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuranC₁₅H₁₀ClFO₂S308.74Triclinic8.0038 (1)8.4322 (1)10.6782 (2)88.933 (1)81.008 (1)66.859 (1)653.81 (2)2
5-chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuranC₁₅H₁₀ClFO₃S324.74Triclinic7.341 (2)9.138 (2)11.347 (3)71.161 (12)79.177 (11)69.108 (10)670.8 (3)2
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuranC₁₆H₁₂ClFO₂S322.77Triclinic7.5374 (3)9.7388 (3)10.7979 (4)106.902 (2)90.605 (2)110.598 (2)704.24 (4)2
5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuranC₁₆H₁₂ClFO₂S322.77Monoclinic11.3980 (2)15.7819 (4)16.7231 (4)90104.370 (1)902914.07 (11)8
5-chloro-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuranC₁₇H₁₄ClFO₂S336.79Monoclinic21.7503 (3)10.6444 (2)16.4061 (3)90126.622 (1)903048.49 (9)8

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives generally follow a well-established set of procedures. The methodologies outlined below are a synthesis of the experimental sections found in the cited literature.[1][2][3][4][5][6][7]

Synthesis

The synthesis of the target compounds is typically achieved through the oxidation of the corresponding 3-methylsulfanyl precursor.[1][2][3][4][5][6] A general procedure is as follows:

  • Dissolution: The starting material, a 5-chloro-3-methylsulfanyl-1-benzofuran derivative, is dissolved in a suitable organic solvent, most commonly dichloromethane.[1][2][3][4][5][6]

  • Oxidation: The solution is cooled, typically to 273 K (0 °C), and an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.[1][2][3][4][5][6]

  • Reaction: The reaction mixture is stirred for several hours at room temperature to allow the oxidation to proceed to completion.[1][2][3][4][5][6]

  • Work-up: The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acidic byproduct. The organic layer is then separated, dried over a drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1][2][3][4][5][6]

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.[1][6]

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified compound in a suitable solvent, for instance, acetone or chloroform.[1][5][6]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, often a Bruker SMART APEXII CCD, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[2][3][4][5][6] Data is collected at a low temperature, typically 173 K, to minimize thermal vibrations.

  • Data Reduction: The collected diffraction data is processed using software such as SAINT, which integrates the reflection intensities and performs corrections for Lorentz and polarization effects. An absorption correction, often multi-scan (SADABS), is also applied.[2][3][5]

  • Structure Solution and Refinement: The crystal structure is solved by direct methods using programs like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97 or a similar program.[2][3][5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the key structural features of the this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Analysis start Starting Material (5-Chloro-3-methylsulfanyl-1-benzofuran derivative) dissolution Dissolution in Dichloromethane start->dissolution oxidation Oxidation with m-CPBA at 273 K dissolution->oxidation reaction Stirring at Room Temperature oxidation->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification crystallization Slow Evaporation for Single Crystals purification->crystallization data_collection Single-Crystal X-ray Data Collection (Mo Kα, 173 K) crystallization->data_collection data_reduction Data Reduction & Correction (SAINT, SADABS) data_collection->data_reduction structure_solution Structure Solution (Direct Methods - SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares - SHELXL) structure_solution->structure_refinement final_structure Final Crystal Structure & CIF structure_refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound derivatives.

molecular_packing cluster_molecule Molecular Geometry cluster_packing Crystal Packing & Intermolecular Interactions benzofuran Planar Benzofuran Ring System dihedral Dihedral Angle between Rings benzofuran->dihedral substituent Substituent Group (e.g., Phenyl, Fluorophenyl) substituent->dihedral dimers Formation of Dimers dihedral->dimers Influences network 3D Supramolecular Network dimers->network chains Formation of Chains chains->network h_bonds C-H...O Hydrogen Bonds h_bonds->dimers h_bonds->chains halogen_bonds Cl...O Halogen Bonds halogen_bonds->dimers pi_pi π-π Stacking Interactions pi_pi->network

Caption: Relationship between molecular geometry and crystal packing in this compound derivatives.

Structural Insights and Discussion

The crystal structures of the analyzed this compound derivatives reveal several common and distinguishing features.

Molecular Conformation: A recurring feature in these structures is the near planarity of the benzofuran ring system.[1][2][3][5][6] The dihedral angle between this plane and the substituent at the 2-position (often a phenyl or fluorophenyl ring) is a key conformational parameter. For instance, in 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, this angle is 29.25 (8)°.[1] In contrast, the dihedral angle in 5-chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran is significantly larger at 75.83 (5)°.[5] These variations in dihedral angles are influenced by the nature and position of the substituents and play a crucial role in the overall molecular packing.

Intermolecular Interactions and Supramolecular Assembly: The crystal packing of these derivatives is predominantly governed by a network of weak intermolecular interactions. C-H···O hydrogen bonds are frequently observed, often leading to the formation of centrosymmetric dimers or one-dimensional chains.[1][2][3][5][7] In some cases, halogen bonding, such as Cl···O interactions, also contributes to the formation of dimeric structures.[2][6] Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in stabilizing the crystal lattice, leading to the formation of a three-dimensional supramolecular network.[4][5]

The interplay of these non-covalent interactions dictates the final crystal packing arrangement. A thorough understanding of these interactions is crucial for predicting and controlling the solid-state properties of these pharmacologically relevant molecules, which can have implications for their solubility, stability, and bioavailability.

References

An In-depth Technical Guide to the Natural Sources and Bioactivity of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran compounds, a significant class of oxygen-containing heterocyclic compounds, are ubiquitously found in nature and have been synthesized for various applications.[1][2][3] Their basic structure consists of a furan ring fused to a benzene ring. This core structure lends itself to a wide range of substitutions, resulting in a vast array of derivatives with diverse and potent biological activities.[4] Due to their broad spectrum of pharmacological actions, benzofurans have garnered substantial interest from medicinal chemists and pharmacologists, positioning them as promising lead compounds in drug discovery and development.[1][2] This guide provides a comprehensive overview of the natural sources of benzofuran compounds, their significant bioactivities supported by quantitative data, detailed experimental protocols for evaluating these activities, and visualizations of key signaling pathways they modulate.

Natural Sources of Benzofuran Compounds

Benzofuran derivatives are widely distributed throughout the plant kingdom, as well as in fungi.[3][5] They are particularly abundant in plant families such as Asteraceae, Moraceae, Fabaceae, and Rutaceae.[3][6]

Notable natural sources include:

  • Morus alba (White Mulberry): The root bark of Morus alba is a rich source of 2-arylbenzofurans, including various moracins.[7][8]

  • Eupatorium chinense: This plant is a source of antiviral benzofuran dimers and trimers.[9]

  • Cicer arietinum (Chickpea): The roots of the chickpea produce the antifungal phytoalexin, cicerfuran.[10]

  • Salvia miltiorrhiza: While not a direct source of benzofurans, this plant produces salvianolic acids, which are important precursors and related compounds with significant bioactivity.[11][12]

  • Fungi: Various fungi, including those from the Penicillium genus, are known to produce benzofuran derivatives with antimicrobial and anti-inflammatory properties.[6][13]

  • Other Plants: Benzofurans have also been isolated from Krameria ramosissima, Machilus glaucescens, Ophryosporus lorentzii, and Zanthoxylum ailanthoidol.[14][15]

Bioactivity of Benzofuran Compounds

Benzofuran derivatives exhibit a remarkable range of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[1][2]

Anticancer Activity

A significant area of research has focused on the anticancer potential of benzofuran compounds.[4][16] They have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2][11][12]

  • Rocaglamides , isolated from plants of the Aglaia genus, are potent anticancer compounds that inhibit the Raf-MEK-ERK signaling pathway.[17]

  • Salvianolic acid B has demonstrated anticancer effects against a variety of cancers by inhibiting cell proliferation and inducing apoptosis.[1][11][12]

  • Compounds isolated from Morus alba have shown cytotoxicity against human gastric cancer cells.[8]

Table 1: Anticancer Activity of Natural Benzofuran Derivatives

CompoundNatural SourceCancer Cell LineBioactivity (IC50)Reference(s)
Compound 10 (Albanol B)Morus albaHGC27 (Gastric)6.08 ± 0.34 µM[8]
Compound 30Morus albaHGC27 (Gastric)10.24 ± 0.89 µM[8]
Compound 8Morus albaHGC27 (Gastric)28.94 ± 0.72 µM[8]
Compound 5Morus albaHGC27 (Gastric)33.76 ± 2.64 µM[8]
Fluorinated Benzofuran 1SyntheticHCT116 (Colorectal)19.5 µM[15]
Fluorinated Benzofuran 2SyntheticHCT116 (Colorectal)24.8 µM[15]
Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated significant anti-inflammatory properties.[17] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][18]

  • Benzofuran derivatives from the fungus Penicillium crustosum have been shown to inhibit nitric oxide release in lipopolysaccharide (LPS)-stimulated macrophages.[6][13]

  • Moracin D , from Morus alba, has exhibited anti-inflammatory activity.[19]

  • Synthetic fluorinated benzofurans have been shown to suppress inflammation by inhibiting COX-2 and iNOS expression.[15]

Table 2: Anti-inflammatory Activity of Natural and Synthetic Benzofuran Derivatives

CompoundSourceModelBioactivity (IC50)Reference(s)
Benzofuran 1Penicillium crustosumNO inhibition in RAW 264.7 cells17.3 µM[6][13]
Benzofuran 4Penicillium crustosumNO inhibition in RAW 264.7 cells16.5 µM[6]
Fluorinated Benzofuran (various)SyntheticIL-6 secretion1.2 - 9.04 µM[15]
Fluorinated Benzofuran (various)SyntheticCCL2 secretion1.5 - 19.3 µM[15]
Fluorinated Benzofuran (various)SyntheticNO production2.4 - 5.2 µM[15]
Fluorinated Benzofuran (various)SyntheticPGE2 production1.1 - 20.5 µM[15]
Benzofuran/piperazine hybrid 5dSyntheticNO generation in RAW 264.7 cells52.23 ± 0.97 µM[20]
Antimicrobial Activity

The benzofuran scaffold is present in compounds with notable antibacterial and antifungal activities.[11]

  • Cicerfuran , a phytoalexin from chickpea roots, is known for its antifungal properties.[10] It has also demonstrated antibacterial activity.[10]

  • Benzofuran derivatives from Penicillium crustosum have shown moderate antibacterial and antifungal effects.[6][13]

Table 3: Antimicrobial Activity of Natural Benzofuran Derivatives

CompoundSourceMicroorganismBioactivity (MIC)Reference(s)
CicerfuranCicer arietinumBacillus subtilis25-100 µg/ml[10]
CicerfuranCicer arietinumPseudomonas syringae25-100 µg/ml[10]
CicerfuranCicer arietinumAspergillus niger25 µg/ml[10]
CicerfuranCicer arietinumBotrytis cinerea25 µg/ml[10]
CicerfuranCicer arietinumCladosporium herbarum25 µg/ml[10]
CicerfuranCicer arietinumMonilinia aucupariae25 µg/ml[10]
Benzofuran 6Penicillium crustosumPenicillium italicum12.5 µg/mL[6]
Benzofuran 6Penicillium crustosumColletotrichum musae12.5–25 µg/mL[6]
Antioxidant Activity

Many benzofuran compounds are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[21]

  • Moracin D from Morus alba has shown antioxidant activity.[19]

Table 4: Antioxidant Activity of Benzofuran Derivatives

Compound/ExtractAssayBioactivity (IC50/EC50)Reference(s)
2-(p-hydroxy phenyl styryl)-furanDPPH Radical Scavenging~ 40 µM[22]
1,3-benzofuran derivativesDPPH Radical ScavengingEC50: 8.27 - 10.59 mM[23]
Neuroprotective Activity

Benzofurans have also been investigated for their neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[5]

Experimental Protocols

The evaluation of the bioactivity of benzofuran compounds relies on a variety of standardized in vitro and in vivo assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.[16] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours for attachment.[16]

  • Compound Treatment: Treat cells with various concentrations of the benzofuran compound for 24, 48, or 72 hours.[16] Include untreated (negative) and known cytotoxic agent (positive) controls.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9][16]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[16]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[25]

  • Animal Preparation: Use Wistar or Sprague Dawley rats (180-250 g).[26][27]

  • Compound Administration: Administer the benzofuran compound (e.g., intraperitoneally or orally) 30 minutes to 1 hour before inducing inflammation.[26][27]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar tissue of the right hind paw.[25][26]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after injection.[25][27]

  • Data Analysis: Calculate the percentage of edema inhibition compared to the control group that received only carrageenan.[26]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the benzofuran compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound based on its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol and then dilute to a working concentration (e.g., 0.1 mM).[4]

  • Sample Preparation: Prepare various concentrations of the benzofuran compound.

  • Reaction: Mix the sample solutions with the DPPH working solution.[4]

  • Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[4]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[4][28]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4]

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of benzofuran compounds stem from their ability to modulate various cellular signaling pathways.

Rocaglamide Inhibition of the Raf-MEK-ERK Pathway

Rocaglamides exert their anticancer effects by targeting prohibitins (PHB1 and PHB2), which disrupts the Raf-MEK-ERK signaling cascade.[17] This pathway is crucial for cell proliferation and survival.[17]

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras CRaf C-Raf Ras->CRaf MEK MEK CRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PHB Prohibitin 1/2 PHB->CRaf Activates Rocaglamide Rocaglamide Rocaglamide->PHB Inhibits

Caption: Rocaglamide inhibits the Raf-MEK-ERK pathway by targeting prohibitins.

Salvianolic Acid Modulation of Apoptosis

Salvianolic acids can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[11][29]

Apoptosis_Pathway cluster_cytoplasm Cytoplasm Salvianolic_Acid Salvianolic Acid Bax Bax (Pro-apoptotic) Salvianolic_Acid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Salvianolic_Acid->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Salvianolic acid induces apoptosis by modulating Bcl-2 family proteins.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive benzofuran compounds from natural sources typically follows a systematic workflow.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_advanced Advanced Characterization A1 Natural Source (e.g., Plant Material) A2 Crude Extract A1->A2 A3 Fractionation & Purification (Chromatography) A2->A3 A4 Isolated Benzofuran Compounds A3->A4 B1 In Vitro Assays (e.g., MTT, DPPH) A4->B1 B2 Identification of 'Hit' Compounds B1->B2 C1 Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) B2->C1 C2 In Vivo Studies (e.g., Animal Models) B2->C2

Caption: A general workflow for the discovery of bioactive benzofurans.

Conclusion

Benzofuran compounds, derived from a multitude of natural sources, represent a class of molecules with immense therapeutic potential. Their diverse and potent bioactivities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects, make them a focal point of research in drug discovery. The continued exploration of natural sources, coupled with synthetic modifications, will undoubtedly lead to the development of novel benzofuran-based drugs. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full potential of these remarkable compounds.

References

A Technical Guide to the Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties, making the development of efficient and versatile synthetic methodologies for this core structure a significant focus of chemical research. This in-depth technical guide provides a comprehensive review of the core methods for synthesizing substituted benzofurans, complete with detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways.

I. Classical and Acid-Catalyzed Methods

Classical methods for benzofuran synthesis often involve the cyclization of appropriately substituted phenols. While sometimes requiring harsh conditions, these methods are foundational and still find utility in modern synthesis.

Perkin Rearrangement

One of the earliest methods involves the Perkin rearrangement of 3-bromocoumarins in the presence of a base to yield benzofuran-2-carboxylic acids. Modern adaptations often utilize microwave irradiation to significantly reduce reaction times.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [1]

  • To a microwave vessel: Add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol), ethanol (5ml), and sodium hydroxide (0.0201g, 0.503mmol).

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Work-up: Upon completion, concentrate the reaction mixture on a rotary evaporator. Dissolve the crude product in a minimum volume of water.

  • Acidification: Cool the solution to 0°C in an ice bath and acidify by the dropwise addition of 2M hydrochloric acid until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to yield the corresponding benzofuran-2-carboxylic acid.

II. Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, broader substrate scope, and higher yields. Palladium, copper, and rhodium are among the most extensively used metals for these transformations.

A. Palladium-Catalyzed Methods

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to benzofuran formation is widespread. Key strategies include Sonogashira coupling followed by cyclization and direct C-H bond arylation.

A powerful one-pot approach involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This method allows for the facile introduction of a wide variety of substituents at the 2-position.

Experimental Protocol: Domino Sonogashira Coupling/Cyclization [2]

  • Reaction Setup: In a reaction tube, combine 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), K₂CO₃ (1 mmol), and the palladium catalyst (e.g., a PEPPSI complex, 2 mol%).

  • Solvent: Add DMSO (2 mL) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 110°C in the air for the specified time (e.g., 10 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2-phenylbenzofuran.

Logical Relationship: Sonogashira Coupling/Cyclization Pathway

sonogashira_cyclization start o-Iodophenol + Terminal Alkyne oxidative_addition Oxidative Addition of o-Iodophenol to Pd(0) start->oxidative_addition Pd(0) pd_catalyst Pd(0) Catalyst + Cu(I) cocatalyst alkyne_coordination Alkyne Coordination & Deprotonation oxidative_addition->alkyne_coordination transmetalation Transmetalation (from Cu-acetylide) alkyne_coordination->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination intermediate 2-Alkynylphenol Intermediate reductive_elimination->intermediate Forms C-C bond cyclization Intramolecular Cyclization (5-exo-dig) intermediate->cyclization Base or Heat product Substituted Benzofuran cyclization->product

Caption: Sonogashira coupling followed by intramolecular cyclization.

Direct C-H arylation has emerged as an atom-economical method that avoids the need for pre-functionalized starting materials. In this approach, a C-H bond on the benzofuran ring (typically at the C2 position) is directly coupled with an aryl halide or its equivalent.

Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation with Aryl Iodides [3]

  • Reaction Setup: To a reaction vessel, add benzofuran (1 mmol), the aryl iodide (2 mmol), Pd(OAc)₂ (0.05 mmol), Ag₂O (0.75 mmol), and 2-nitrobenzoic acid (1.5 mmol).

  • Solvent: Add hexafluoro-2-propanol (HFIP) to achieve a 1 M concentration.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: Upon completion, purify the crude residue by flash column chromatography on silica gel to afford the pure 2-arylbenzofuran product.

B. Copper-Catalyzed Methods

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems. A common strategy involves the coupling of o-halophenols with various partners, such as terminal alkynes or in-situ generated allenes.

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis from o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [4]

  • Reaction Setup: To a reaction flask, add CuBr (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add the phosphorus ylide (1.2 equiv.), o-iodophenol (1.0 equiv.), and the acyl chloride (1.2 equiv.) in DMSO.

  • Reaction Conditions: Heat the mixture at 90°C and stir until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the functionalized benzofuran.

C. Rhodium-Catalyzed Methods

Rhodium catalysis offers unique pathways to complex benzofuran structures, often through cycloaddition reactions. The [2+2+2] cycloaddition of diynes with various coupling partners is a notable example.

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition [5][6]

Note: This is a general procedure based on reported methodologies and may require optimization for specific substrates.

  • Catalyst Preparation: In a glovebox, prepare the cationic rhodium catalyst by mixing [Rh(cod)₂]BF₄ and a chiral ligand such as (R)-BINAP in a suitable solvent like 1,2-dichloroethane (DCE).

  • Reaction Setup: To a solution of the phenol-linked 1,6-diyne (1.0 equiv.) in DCE, add the alkyne or nitrile coupling partner (2.0-3.0 equiv.).

  • Reaction Initiation: Add the freshly prepared rhodium catalyst solution to the substrate mixture under an inert atmosphere.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) for several hours until completion.

  • Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the fused benzofuran derivative.

Experimental Workflow: Rhodium-Catalyzed [2+2+2] Cycloaddition

rhodium_cycloaddition_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification rh_precatalyst [Rh(cod)2]BF4 catalyst_sol Active Rh(I) Catalyst Solution rh_precatalyst->catalyst_sol ligand Chiral Ligand (e.g., BINAP) ligand->catalyst_sol solvent_prep Anhydrous Solvent (e.g., DCE) solvent_prep->catalyst_sol reaction_mixture Reaction Mixture catalyst_sol->reaction_mixture diyne Phenol-linked 1,6-Diyne diyne->reaction_mixture alkyne Alkyne/Nitrile Partner alkyne->reaction_mixture solvent_rxn Anhydrous Solvent solvent_rxn->reaction_mixture heating Stirring at RT or with Heat reaction_mixture->heating concentration Solvent Evaporation heating->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product Fused Benzofuran Product chromatography->product

Caption: General workflow for Rh-catalyzed benzofuran synthesis.

III. Green Synthesis Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzofuran synthesis. These often involve the use of safer solvents, such as deep eutectic solvents (DES), and catalyst-free or electrochemical methods.

Synthesis in Deep Eutectic Solvents

Deep eutectic solvents are emerging as green alternatives to traditional volatile organic solvents. They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor.

Experimental Protocol: Copper-Catalyzed Synthesis in a Deep Eutectic Solvent [7]

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol (ChCl:EG) in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a reaction vessel, add the o-hydroxy aldehyde (1.0 equiv.), an amine (1.2 equiv.), an alkyne (1.5 equiv.), and copper iodide (CuI, 5 mol%) to the prepared DES.

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80°C) for several hours.

  • Work-up: After the reaction is complete, add water to the mixture and extract the product with a suitable organic solvent.

  • Purification: Wash the organic phase, dry it over an anhydrous salt, and concentrate it. Purify the crude product by column chromatography.

IV. Quantitative Data Summary

The following tables summarize quantitative data for some of the described synthesis methods, allowing for easy comparison of yields and reaction conditions.

Table 1: Palladium-Catalyzed C-H Arylation of Benzofuran with Triarylantimony Difluorides [8]

EntryBenzofuran SubstrateArylating AgentYield (%)
1BenzofuranPh₃SbF₂83
2Benzofuran(p-MeC₆H₄)₃SbF₂91
3Benzofuran(p-MeOC₆H₄)₃SbF₂88
45-MethylbenzofuranPh₃SbF₂80
55-ChlorobenzofuranPh₃SbF₂75
Conditions: Pd(OAc)₂ (5 mol%), CuCl₂ (2 eq.), 1,2-DCE, 80°C.

Table 2: Copper-Catalyzed Intramolecular Dehydrogenative C-O Coupling [1]

EntrySubstrateYield (%)
12-(Benzo[b]thiophen-2-yl)phenol86
22-(5-Methylbenzo[b]thiophen-2-yl)phenol87
32-(5-Chlorobenzo[b]thiophen-2-yl)phenol85
42-(Naphtho[2,1-b]thiophen-2-yl)phenol91
Conditions: Cu(OAc)₂ (3 eq.), Pyridine, 130°C, N₂ atmosphere.

Table 3: Domino Sonogashira Coupling/Cyclization for Benzofuran Synthesis [2]

Entry2-IodoareneAlkyneCatalystYield (%)
12-IodophenolPhenylacetylenePd PEPPSI Complex (2a)81
22-Iodophenol4-EthynylanisolePd PEPPSI Complex (2b)85
32-Iodo-4-methylphenolPhenylacetylenePd PEPPSI Complex (2b)88
42-IodoanilinePhenylacetylenePd PEPPSI Complex (2b)75
Conditions: Catalyst (2 mol%), K₂CO₃ (2 eq.), DMSO, 110°C.

Table 4: Green Synthesis of Aminobenzofurans in a Deep Eutectic Solvent [7]

EntrySalicylaldehydeAmineAlkyneYield (%)
1SalicylaldehydePiperidinePhenylacetylene91
25-BromosalicylaldehydePiperidinePhenylacetylene88
3SalicylaldehydeMorpholinePhenylacetylene85
4SalicylaldehydePiperidine1-Heptyne75
Conditions: CuI (5 mol%), Choline Chloride:Ethylene Glycol (1:2), 80°C.

References

5-Chloro-3-methylbenzofuran: A Technical Guide to its Presumed Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-methylbenzofuran is a substituted benzofuran, a heterocyclic compound class that has garnered significant attention in medicinal chemistry due to a wide spectrum of biological activities. While direct and extensive research on the specific mechanisms of action of this compound is not widely published, this technical guide synthesizes the available data on structurally related halogenated and methylated benzofuran derivatives to elucidate its probable biological activities and molecular mechanisms. This document will explore its potential as an anticancer and antimicrobial agent, detailing likely signaling pathways, providing quantitative bioactivity data from analogous compounds, and outlining key experimental protocols for its investigation.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in various natural products and synthetic molecules, exhibiting a diverse range of pharmacological properties.[1] The introduction of halogen and methyl groups to the benzofuran scaffold can significantly modulate its biological activity.[2][3] Specifically, the presence of a chlorine atom at the 5-position and a methyl group at the 3-position of the benzofuran ring, as in this compound, is anticipated to confer distinct physicochemical properties that influence its interaction with biological targets. This guide will focus on the two most probable mechanisms of action for this compound class: anticancer and antimicrobial activities.

Anticancer Mechanism of Action

The anticancer potential of halogenated benzofuran derivatives is a significant area of research.[2] The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular processes required for cancer cell proliferation and survival.[4][5]

Induction of Apoptosis

Halogenated benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines through both caspase-dependent and -independent pathways.[2] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The pro-apoptotic activity of these compounds can be triggered by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic signaling cascades.[2]

A proposed signaling pathway for apoptosis induction by halogenated benzofurans is depicted below:

apoptosis_pathway This compound This compound ROS_Generation ROS Generation This compound->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Proposed Apoptosis Induction Pathway.
Inhibition of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[7][8][9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. The chloro- and methyl- substitutions on the benzofuran ring may enhance the binding affinity and inhibitory activity against VEGFR-2.

A simplified representation of the VEGFR-2 signaling pathway and its inhibition is shown below:

vegfr2_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Benzofuran_Derivative This compound Benzofuran_Derivative->VEGFR-2 Inhibits

Figure 2: Inhibition of VEGFR-2 Signaling Pathway.
Quantitative Anticancer Activity Data

Compound/DerivativeCancer Cell LineIC50 ValueReference
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5 µM[4]
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL60 (Leukemia)0.1 µM[4]
3-methylbenzofuran derivative 4cA549 (Lung)1.48 µM[10]
3-(morpholinomethyl)benzofuran 16aNCI-H23 (Lung)0.49 µM[10]
Halogen-substituted aurone 2eMCF-7 (Breast)8.157 µM[11]
3-(piperazinylmethyl)benzofuran 9h (CDK2 inhibitor)Panc-1 (Pancreatic)IC50 = 40.91 nM[12]
3-(piperazinylmethyl)benzofuran 11d (CDK2 inhibitor)MCF-7 (Breast)IC50 = 41.70 nM[12]

Table 1: Cytotoxic Activity of Related Benzofuran Derivatives

Antimicrobial Mechanism of Action

Benzofuran derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[3][13] The presence of a halogen atom on the benzofuran ring is often associated with enhanced antimicrobial potency.[14] While the precise molecular targets are not fully elucidated for many benzofuran derivatives, it is hypothesized that they may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Proposed Antimicrobial Action Workflow

The investigation of antimicrobial activity typically follows a standardized workflow to determine the minimum concentration of the compound required to inhibit or kill the microorganism.

antimicrobial_workflow Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions in Broth Medium Compound_Prep->Serial_Dilution Inoculation Inoculate with Bacterial/Fungal Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Figure 3: Antimicrobial Susceptibility Testing Workflow.
Quantitative Antimicrobial Activity Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature. The table below presents MIC values for related benzofuran derivatives against common microbial strains.

Compound/DerivativeMicroorganismMIC ValueReference
Bromo-substituted benzofuranS. aureus29.76-31.96 mmol/L[3]
Bromo-substituted benzofuranE. coliNot specified[3]
7-chlorobenzofuran-3-yl hydrazine derivative M5aEnterococcus FaecalisPotent at 50µg/ml[15]
7-chlorobenzofuran-3-yl hydrazine derivative M5iCandida albicansSignificant at 25µg/ml[15]

Table 2: Antimicrobial Activity of Related Benzofuran Derivatives

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.[16][17][18]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the row by transferring 100 µL from one well to the next.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well (except for a sterility control well containing only broth). Include a growth control well with inoculum but no compound.

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

While direct mechanistic studies on this compound are limited, the available evidence from structurally related compounds strongly suggests its potential as a bioactive molecule with anticancer and antimicrobial properties. The primary anticancer mechanisms are likely to involve the induction of apoptosis and the inhibition of key signaling pathways such as VEGFR-2. Its antimicrobial activity is likely enhanced by the presence of the chloro- substituent. Further research is warranted to elucidate the precise molecular targets and to quantify the efficacy of this compound in various biological systems. The experimental protocols provided in this guide offer a framework for such future investigations.

References

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Chloro-3-methylbenzofuran, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, comparative data, and a logical workflow for its synthesis.

Modern synthetic approaches often begin with readily available precursors. A well-established method for a closely related compound, 5-chloro-3-methyl-2-acetylbenzofuran, provides a strong basis for obtaining the this compound core. This synthesis, detailed by Basawaraj and Sangapure, involves the reaction of 5-chloro-2-hydroxyacetophenone with chloroacetone.

Core Synthesis Approach

A foundational method for constructing the this compound skeleton involves the synthesis of an acetylated precursor, which can then be conceptually modified to yield the target compound.

Synthesis of 5-Chloro-3-methyl-2-acetylbenzofuran

A key precursor, 5-chloro-3-methyl-2-acetylbenzofuran, is synthesized from 5-chloro-2-hydroxyacetophenone and chloroacetone in the presence of anhydrous potassium carbonate and dry acetone.[1] The reaction mixture is refluxed for an extended period, leading to the formation of the desired benzofuran through a cyclization reaction.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-2-acetylbenzofuran [1]

  • Materials:

    • 5-chloro-2-hydroxyacetophenone

    • Chloroacetone

    • Anhydrous potassium carbonate

    • Dry acetone

  • Procedure:

    • A mixture of 5-chloro-2-hydroxyacetophenone (0.025 mol), chloroacetone (0.025 mol), and anhydrous potassium carbonate (0.025 mol) in dry acetone (35 mL) is prepared.

    • The mixture is heated under reflux for 12 hours.

    • After cooling, the potassium salts are filtered off and washed with acetone.

    • The excess acetone is removed under reduced pressure.

    • The resulting oil is cooled to induce solidification.

    • The solid product is collected and crystallized from benzene.

  • Quantitative Data:

    • Yield: 74%

    • Melting Point: 104°C

    • Spectroscopic Data:

      • IR (KBr, cm⁻¹): 3050 (aromatic C-H stretch), 2900 (methyl C-H stretch), 1674 (C=O stretch), 1573 (C=C stretch).

      • ¹H NMR (CDCl₃, δ ppm): 2.5 (s, 3H, CH₃), 2.6 (s, 3H, COCH₃), 7.4-7.6 (m, 3H, Ar-H).

      • Mass Spectra (m/z): 208, 210 (M+, M+2).

Tabulated Synthesis Data

For clarity and comparative purposes, the quantitative data for the synthesis of the key precursor is summarized below.

ProductYield (%)Melting Point (°C)Key Spectroscopic Data
5-Chloro-3-methyl-2-acetylbenzofuran74104IR (cm⁻¹): 1674 (C=O)¹H NMR (ppm): 2.5 (s, 3H), 2.6 (s, 3H), 7.4-7.6 (m, 3H)Mass (m/z): 208, 210

Logical Synthesis Workflow

The synthesis of the this compound core can be visualized as a streamlined workflow, starting from basic precursors and proceeding through key reaction steps.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate Product cluster_deacetylation Conceptual Deacetylation cluster_final_product Final Product 5-chloro-2-hydroxyacetophenone 5-chloro-2-hydroxyacetophenone 5-chloro-3-methyl-2-acetylbenzofuran 5-chloro-3-methyl-2-acetylbenzofuran 5-chloro-2-hydroxyacetophenone->5-chloro-3-methyl-2-acetylbenzofuran Cyclization Chloroacetone Chloroacetone Chloroacetone->5-chloro-3-methyl-2-acetylbenzofuran Anhydrous K2CO3 Anhydrous K2CO3 Anhydrous K2CO3->5-chloro-3-methyl-2-acetylbenzofuran Dry Acetone Dry Acetone Dry Acetone->5-chloro-3-methyl-2-acetylbenzofuran Reflux (12h) Reflux (12h) Reflux (12h)->5-chloro-3-methyl-2-acetylbenzofuran Deacetylation Reaction Deacetylation Reaction 5-chloro-3-methyl-2-acetylbenzofuran->Deacetylation Reaction This compound This compound Deacetylation Reaction->this compound

Synthetic workflow for this compound.

Biological Significance

While specific biological activities for this compound are not extensively documented, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological properties. These include antimicrobial, antifungal, anti-inflammatory, and antitumor activities. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic drugs. The presence of the chloro and methyl substituents on the benzofuran ring of the title compound is expected to modulate its biological activity, making it a compound of interest for further pharmacological investigation.

Due to the lack of specific data on the interaction of this compound with defined signaling pathways, a pathway diagram is not included. However, the synthesis workflow diagram provides a clear overview of the logical steps for its preparation.

This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. The provided experimental protocol for a key precursor offers a reliable starting point for accessing this important heterocyclic compound. Further research into its biological properties is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-3-methylbenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzofuran derivatives are core structures in many biologically active compounds and pharmaceuticals.[1] This protocol details a common and effective method for the synthesis of this compound, starting from readily available commercial reagents. The described method involves an initial O-alkylation of 4-chlorophenol followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol

This synthesis is performed in two main stages:

  • Synthesis of 1-(4-chlorophenoxy)propan-2-one: An O-alkylation reaction (Williamson ether synthesis) between 4-chlorophenol and chloroacetone.

  • Cyclization to this compound: An intramolecular electrophilic aromatic substitution reaction catalyzed by a strong acid.

Materials and Equipment

  • Reagents: 4-Chlorophenol, Chloroacetone, Potassium Carbonate (anhydrous), Acetone (anhydrous), Polyphosphoric acid (PPA), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glass funnel, standard laboratory glassware, column chromatography setup with silica gel.

Part 1: Synthesis of 1-(4-chlorophenoxy)propan-2-one

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add chloroacetone (1.1 eq) dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Wash the salts with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M Sodium Hydroxide solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 1-(4-chlorophenoxy)propan-2-one, typically as a pale yellow oil. The product is often used in the next step without further purification.

Part 2: Synthesis of this compound

Procedure:

  • Place polyphosphoric acid (PPA) (approximately 10 times the weight of the ketone intermediate) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Heat the PPA to 80°C with stirring.

  • Slowly add the crude 1-(4-chlorophenoxy)propan-2-one from Part 1 to the hot PPA. An exothermic reaction will occur.

  • After the addition is complete, increase the temperature to 100-110°C and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous suspension with dichloromethane or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

The following table summarizes the typical quantities and expected yields for the synthesis.

ParameterPart 1: Ether Synthesis Part 2: Cyclization
Starting Material 4-Chlorophenol1-(4-chlorophenoxy)propan-2-one
Reagents Chloroacetone, K₂CO₃, AcetonePolyphosphoric Acid
Temperature 56°C (Reflux)100-110°C
Reaction Time 12-16 hours2-3 hours
Typical Yield >90% (Crude)70-85% (After Purification)
Product Appearance Pale Yellow OilColorless to Pale Yellow Oil

Visualization of Experimental Workflow

The diagram below illustrates the sequential workflow for the synthesis of this compound.

Synthesis_Workflow start Starting Materials (4-Chlorophenol, Chloroacetone) reaction1 Step 1: O-Alkylation (Williamson Ether Synthesis) start->reaction1 K₂CO₃, Acetone workup1 Workup & Isolation reaction1->workup1 Reaction Mixture intermediate Intermediate 1-(4-chlorophenoxy)propan-2-one workup1->intermediate Crude Intermediate reaction2 Step 2: Cyclization (Polyphosphoric Acid) intermediate->reaction2 PPA workup2 Workup & Purification (Column Chromatography) reaction2->workup2 Crude Product product Final Product This compound workup2->product Purified Product

Caption: Workflow for the two-step synthesis of this compound.

References

Applications of 5-Chloro-3-methylbenzofuran in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-3-methylbenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. The presence of the chlorine atom at the 5-position and the methyl group at the 3-position significantly influences the electronic and steric properties of the molecule, providing a foundation for the development of targeted and effective drug candidates.

This document provides detailed application notes on the anticancer and antimicrobial activities of this compound derivatives, supported by quantitative data. Furthermore, it outlines comprehensive experimental protocols for the synthesis of these compounds and the biological assays used for their evaluation. Diagrams of key signaling pathways and experimental workflows are also provided to facilitate a deeper understanding of their mechanism of action and practical application.

Anticancer Applications

Derivatives of this compound have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of various benzofuran derivatives, including those structurally related to the this compound core. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
BF-1 3-Methylbenzofuran-2-carbohydrazideA549 (Lung)1.48[1]
BF-2 3-(Morpholinomethyl)benzofuranNCI-H23 (Lung)0.49[1]
BF-3 3-(Piperazinylmethyl)benzofuranPanc-1 (Pancreatic)0.94[2]
BF-4 3-(Piperazinylmethyl)benzofuranMCF-7 (Breast)2.92[2]
BF-5 3-(Piperazinylmethyl)benzofuranA549 (Lung)1.71[2]
BF-6 Halogenated BenzofuranK562 (Leukemia)5.0[3]
BF-7 Halogenated BenzofuranHL-60 (Leukemia)0.1[3]

Antimicrobial Applications

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. These compounds have shown efficacy against a variety of bacterial and fungal strains, including drug-resistant pathogens.

Quantitative Data for Antimicrobial Activity

The antimicrobial potential of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
AB-1 Benzofuran-quinoxalineS. aureus100[4]
AB-2 Benzofuran-quinoxalineE. coli100[4]
AF-1 Benzofuran-quinoxalineA. niger100[4]
AF-2 Benzofuran-quinoxalineC. albicans100[4]

Experimental Protocols

Synthesis of 5-Chloro-3-methyl-2-acetylbenzofuran

A key intermediate for many biologically active derivatives is 5-chloro-3-methyl-2-acetylbenzofuran. A common synthetic route is the Rap-Stoermer reaction.[5]

Materials:

  • 5-Chloro-2-hydroxyacetophenone

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Anhydrous acetone

Procedure:

  • To a solution of 5-chloro-2-hydroxyacetophenone (0.025 mol) in anhydrous acetone (35 mL), add chloroacetone (0.025 mol) and anhydrous potassium carbonate.

  • Heat the reaction mixture under gentle reflux for 12 hours.

  • After cooling, filter off the potassium salts and wash them with acetone.

  • Remove the excess acetone from the filtrate under reduced pressure.

  • The resulting oil will solidify on cooling. Collect the solid and crystallize it from benzene.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[6][7][8]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent)

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, inoculate the surface with the test microorganism to create a lawn.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear area around the well where no growth occurs) in millimeters.

Signaling Pathways and Mechanisms of Action

VEGFR-2 Inhibition Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10] this compound derivatives can inhibit the autophosphorylation of VEGFR-2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzofuran 5-Chloro-3-methyl- benzofuran Derivative Benzofuran->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

CDK2 Inhibition Pathway

Cyclin-Dependent Kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[11] Inhibition of CDK2 by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Benzofuran 5-Chloro-3-methyl- benzofuran Derivative Benzofuran->CDK2 Inhibits

Caption: Inhibition of the CDK2-mediated cell cycle progression by a this compound derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Workflow Start Starting Materials (e.g., 5-Chloro-2-hydroxyacetophenone) Synthesis Chemical Synthesis (e.g., Rap-Stoermer Reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Antimicrobial Antimicrobial Assays (Agar Well Diffusion, MIC) Screening->Antimicrobial Data Data Analysis (IC50, MIC determination) Anticancer->Data Antimicrobial->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for the development of this compound derivatives.

References

Application Notes and Protocols: 5-Chloro-3-methylbenzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylbenzofuran is a versatile heterocyclic building block in organic synthesis, offering a scaffold for the development of a wide range of biologically active molecules. The benzofuran core is a prominent feature in numerous natural products and synthetic compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a chloro-substituent at the 5-position and a methyl group at the 3-position provides specific steric and electronic properties that can be exploited for targeted chemical modifications, making it a valuable starting material in medicinal chemistry and drug discovery programs.

These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for its key transformations, and an insight into the biological signaling pathways targeted by its derivatives.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of more complex molecules, primarily through functionalization of the benzofuran ring system. Key applications include its use in the synthesis of quinoxaline derivatives and its potential for palladium-catalyzed cross-coupling reactions.

Synthesis of Quinoxaline Derivatives

A significant application of this compound is in the synthesis of quinoxaline-containing compounds. Quinoxalines are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[3] The synthesis typically begins with the acylation of this compound to introduce a reactive handle, which is then elaborated to form the quinoxaline ring system.

A common route involves the Friedel-Crafts acylation of this compound to produce 5-chloro-3-methyl-2-acetylbenzofuran. This ketone derivative can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form benzofuran-chalcone analogues. Subsequent bromination and condensation with ortho-phenylenediamine yield the final 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl methanes.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the benzofuran ring, while generally less reactive than bromo or iodo substituents, can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and other organic moieties.[4]

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. While aryl chlorides can be challenging substrates, the use of specialized palladium catalysts and ligands can facilitate the coupling of this compound with various boronic acids to generate 5-aryl-3-methylbenzofuran derivatives.[5] These products can be valuable intermediates for the synthesis of kinase inhibitors and other biologically active molecules.[6]

  • Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound can potentially be coupled with various alkenes to introduce alkenyl side chains, further diversifying the range of accessible derivatives.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl Methanes[3]

This protocol details the multi-step synthesis of quinoxaline derivatives from a derivative of this compound.

Step 1: Synthesis of 5-chloro-3-methyl-2-acetylbenzofuran

A detailed procedure for this initial acylation step is a prerequisite for the subsequent reactions.

Step 2: Synthesis of Benzofuran Analogues of Chalcones

  • To a cooled (5-10 °C) solution of 5-chloro-3-methyl-2-acetylbenzofuran (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in ethanol (25 mL), add aqueous sodium hydroxide (70%, 2.5 mL) dropwise with constant stirring.

  • Continue stirring at room temperature for 4-5 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol.

Step 3: Bromination of Chalcone Analogues

  • Dissolve the benzofuran chalcone analogue (0.01 mol) in glacial acetic acid (20 mL).

  • Add a solution of bromine in acetic acid (0.01 mol) dropwise with stirring.

  • Stir for an additional 30 minutes.

  • Pour the reaction mixture into ice-cold water.

  • Filter the separated dibromo derivative, wash with water, and dry.

Step 4: Synthesis of Quinoxaline Derivatives

  • Dissolve the dibromo derivative (0.001 mol) and o-phenylenediamine (0.001 mol) in methanol (10 mL).

  • Add a few drops of concentrated sulfuric acid.

  • Heat the reaction mixture at 60-70 °C for 30 minutes.[3]

  • Dilute the mixture with water and extract with ether to remove unreacted o-phenylenediamine.

  • Collect the solid obtained after removal of the ether and recrystallize from ethanol.

Product R-group Yield (%) Melting Point (°C)
12 C6H565160
13 o-OHC6H462165
14 p-OHC6H468172
15 p-OCH3C6H470155
16 3,4-(OCH2O)C6H364180

Table 1: Yields and melting points of synthesized quinoxaline derivatives.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
  • To a dry Schlenk flask, add the aryl chloride (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable ligand (e.g., SPhos, RuPhos, 4-10 mol%), and a base (e.g., K3PO4, K2CO3, 2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture at 80-120 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst/Ligand System Base Solvent Temperature (°C) Typical Yield Range (%)
Pd(OAc)2 / SPhosK3PO4Toluene / H2O100-11060-90
Pd2(dba)3 / RuPhosK2CO3Dioxane / H2O10070-95
PEPPSI-IPrCs2CO3THF8065-92

Table 2: Representative conditions for Suzuki-Miyaura coupling of aryl chlorides.

Biological Significance and Signaling Pathways

Derivatives of benzofuran are recognized for their potential to modulate key signaling pathways implicated in cancer and inflammation. Notably, the PI3K/AKT/mTOR and MAPK signaling pathways are prominent targets.[7][8]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers.[7] Several benzofuran derivatives have been identified as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for cancer therapy.[9] By inhibiting these kinases, benzofuran derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[7]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Benzofuran Derivative This compound Derivative Benzofuran Derivative->PI3K Benzofuran Derivative->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzofuran derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is also linked to cancer and inflammatory diseases.[8] Certain benzofuran derivatives have been shown to inhibit key kinases in this pathway, such as ERK, JNK, and p38, thereby exerting anti-inflammatory effects by down-regulating the production of pro-inflammatory cytokines.[8]

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Inflammation & Proliferation Inflammation & Proliferation Transcription Factors->Inflammation & Proliferation Benzofuran Derivative This compound Derivative Benzofuran Derivative->MEK Benzofuran Derivative->ERK

Caption: Inhibition of the MAPK signaling pathway by benzofuran derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel compounds derived from this compound involves several key stages, from initial reaction to biological testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation A This compound B Functionalization (e.g., Acylation, Coupling) A->B C Derivative Synthesis B->C D Purification (e.g., Chromatography) C->D E Structural Analysis (NMR, MS, etc.) D->E F In vitro Assays (e.g., Kinase Inhibition) E->F G Cell-based Assays (e.g., Cytotoxicity) F->G H In vivo Studies (Animal Models) G->H

Caption: General workflow for synthesis and evaluation of derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for the development of novel therapeutic agents. Its utility in constructing complex heterocyclic systems, such as quinoxalines, and its amenability to palladium-catalyzed cross-coupling reactions make it a cornerstone for generating diverse chemical libraries. The demonstrated activity of benzofuran derivatives against key signaling pathways like PI3K/AKT/mTOR and MAPK underscores the importance of this scaffold in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this compound in their scientific endeavors.

References

Analytical Characterization of 5-Chloro-3-methylbenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Chloro-3-methylbenzofuran. Due to limited publicly available data for this specific compound, the following protocols and data are based on established methods for closely related benzofuran analogs, including 3-methylbenzofuran and 5-chlorobenzofuran. These methods serve as a robust starting point for the analysis of this compound.

Overview of Analytical Techniques

A comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques to determine its purity, structure, and physicochemical properties. The primary recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification, purity assessment, and structural elucidation based on fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural confirmation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a fundamental technique for assessing the purity of this compound and can be adapted for quantitative analysis. A reversed-phase method is generally suitable for this type of aromatic compound. The following protocol is a general guideline and may require optimization.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: 90% B to 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (RT) Dependent on the specific column and conditions, but expected to be in the mid-to-late region of the gradient.
Purity (%) Calculated from the peak area of the main component relative to the total peak area.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and structural confirmation of this compound. The mass spectrum provides the molecular weight and a unique fragmentation pattern that can be used for identification.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (approximately 100 µg/mL).

Data Presentation:

Ion (m/z)Relative Intensity (%)Putative Fragment
[M]+• (Expected)Molecular Ion
[M-CH3]+ (Expected)Loss of a methyl group
[M-Cl]+ (Expected)Loss of a chlorine atom
[M-CO]+ (Expected)Loss of carbon monoxide

Note: The exact m/z values and relative intensities will need to be determined experimentally.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dilute Dilute in Volatile Solvent Inject Inject into GC Dilute->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion & Fragments Spectrum->Identify

Caption: Workflow for GC-MS Identification.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a complete picture of the molecular structure.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

Data Presentation (Predicted/Representative):

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.2m3HAromatic protons
~2.2s3H-CH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155C-O (aromatic)
~140-120Aromatic carbons
~130C-Cl
~110Furan ring carbons
~10-CH₃

Note: These are predicted chemical shift ranges based on related structures. Actual values must be determined experimentally.

Logical Relationship of NMR Data for Structure Confirmation:

NMR_Logic HNMR ¹H NMR Data (Shifts, Multiplicity, Integration) Structure Proposed Structure: This compound HNMR->Structure Proton Environment CNMR ¹³C NMR Data (Number of Signals, Chemical Shifts) CNMR->Structure Carbon Skeleton Structure->HNMR Predicts Spectrum Structure->CNMR Predicts Spectrum

Caption: NMR Data Correlation for Structural Elucidation.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is a quick and simple method to confirm the presence of key functional groups in the molecule. For this compound, the spectrum will be dominated by aromatic and C-O stretching vibrations.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: A thin film between salt plates.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1600, ~1480StrongAromatic C=C stretch
~1250StrongAryl-O stretch
~1100MediumC-Cl stretch

Note: These are characteristic absorption ranges and may vary slightly.

This comprehensive set of analytical methods will enable researchers and scientists to thoroughly characterize this compound, ensuring its identity, purity, and structural integrity for use in drug development and other scientific applications.

Application Notes and Protocols: In Vitro Evaluation of 5-Chloro-3-methylbenzofuran Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 5-Chloro-3-methylbenzofuran derivatives as potential anticancer agents. This document details the cytotoxic effects of these compounds on various cancer cell lines and outlines the protocols for key experiments used to elucidate their mechanisms of action.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The introduction of halogen atoms, such as chlorine, into the benzofuran scaffold has been shown to enhance cytotoxic activity.[1][2] This document focuses on derivatives of this compound, summarizing their efficacy against cancer cell lines and providing detailed protocols for their in vitro assessment.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The anti-proliferative activity of various benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cells, is a standard measure of cytotoxicity. The following tables summarize the IC50 values for representative this compound derivatives and related halogenated benzofurans.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Chloro-6-methylaurone derivative (6i) Melanoma1.90
Breast Cancer (MDA-MB-468)2.70[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) A549 (Lung Carcinoma)-
5-chlorobenzofuran-2-carboxamides (3) Tumor Cells-[2]
Benzofuran-based chalcone derivative (4g) HeLa (Cervical Carcinoma)5.61[4]
HCC1806 (Breast Carcinoma)5.93[4]

Note: Specific IC50 values for compound 7 were not explicitly provided in the search results, but it was noted to have promising activity against A549 cells. Compound 3 was highlighted as the most active derivative in its series, with activity comparable to doxorubicin (IC50 of 1.136 µM).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Benzofuran Derivatives incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[2]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with Benzofuran Derivative start->treat_cells harvest_cells Harvest Cells (Trypsinization & Centrifugation) treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15-20 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[1]

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[1] Cleavage of this substrate by active caspases-3 and -7 releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[1][10]

Protocol:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the benzofuran derivative at its IC50 concentration for a specified time.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the Caspase-Glo® 3/7 Buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[10]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[10]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.[10]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry. The fluorescence intensity is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the benzofuran derivative and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[12][13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[12]

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[12][13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Reactive Oxygen Species (ROS) Generation Assay (DCFH-DA Staining)

This assay measures the intracellular generation of reactive oxygen species.

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH.[14] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The fluorescence intensity is proportional to the level of intracellular ROS.[15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable plate and treat with the benzofuran derivative.

  • DCFH-DA Staining: Remove the treatment medium, wash the cells, and incubate with a working solution of DCFH-DA (e.g., 10-20 µM) for 30 minutes at 37°C.[14][16]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~485 nm and emission at ~535 nm.[15][17]

Postulated Mechanisms of Action

The in vitro evaluation of this compound and related derivatives suggests multiple potential mechanisms for their anticancer activity.

Benzofuran_MoA cluster_cell Cancer Cell benzofuran This compound Derivative ros ↑ Reactive Oxygen Species (ROS) benzofuran->ros cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) benzofuran->cell_cycle_arrest apoptosis Apoptosis Induction benzofuran->apoptosis ros->apoptosis cell_cycle_arrest->apoptosis caspases Caspase-3/7 Activation apoptosis->caspases cell_death Cell Death caspases->cell_death

Caption: Postulated Mechanisms of Anticancer Activity.

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to induce apoptosis in cancer cells. This can occur through both caspase-dependent and caspase-independent pathways.[1] The activation of executioner caspases-3 and -7 is a key indicator of the intrinsic or extrinsic apoptotic pathways being triggered.[1]

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, for instance, at the G2/M phase.[1][18] This prevents cancer cells from progressing through mitosis and proliferating.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress, which in turn can damage cellular components and trigger apoptotic cell death.[1]

These application notes and protocols provide a framework for the in vitro investigation of this compound derivatives as potential anticancer agents. The provided methodologies can be adapted for the screening and mechanistic evaluation of novel compounds in this promising chemical class.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 5-Chloro-3-methylbenzofuran Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial and antifungal properties of 5-Chloro-3-methylbenzofuran analogues, detailed protocols for their evaluation, and visualizations of experimental workflows and potential mechanisms of action. This document is intended to guide researchers in the screening and development of novel antimicrobial and antifungal agents based on the benzofuran scaffold.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against a range of bacterial and fungal strains. While specific data for a comprehensive set of this compound analogues is limited in publicly available literature, the presented data from related benzofuran compounds provides valuable insights into their potential activity.

Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/Analogue TypeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliReference
Hydrophobic benzofuran analogs0.39 - 3.120.39 - 3.120.39 - 3.12> 50[1][2]
3-Methanone-6-hydroxyl-benzofurans0.78 - 3.12-0.78 - 6.251.56 - 12.5
5-Bromobenzofuran-triazoles--1.251.80
5-Chloro-1,3-benzoxazol-2(3H)-one derivs.Good activity--Good activity[3][4][5]

Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/Analogue TypeCandida albicansAspergillus nigerCryptococcus neoformansReference
Benzofuran derivativesModerate to goodWeak to none-[6]
5-Chloro-1,3-benzoxazol-2(3H)-one derivs.Good activity--[3][4][5]
Benzofuran-5-ol derivativesPotent activity--[6]
Thiazolo benzimidazole-benzofurans13.55 - 13.70--[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standardized methods and can be adapted for the specific this compound analogues under investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains using the broth microdilution method in 96-well microtiter plates.[8][9]

Materials:

  • Test compounds (this compound analogues)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85%)

  • Dimethyl sulfoxide (DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Ciprofloxacin)

  • Positive control antifungals (e.g., Fluconazole)

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the test compounds in DMSO to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) in the wells of a 96-well plate to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.1 to 512 µg/mL.

  • Preparation of Inoculum:

    • From a fresh culture, pick a few colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a positive control (broth with inoculum and standard antibiotic/antifungal) and a negative control (broth with inoculum and no compound).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial and antifungal activity of the synthesized this compound analogues.

G cluster_synthesis Compound Synthesis & Preparation cluster_assay Antimicrobial/Antifungal Assay cluster_analysis Data Analysis Synthesis Synthesis of 5-Chloro-3- methylbenzofuran Analogues Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions (DMSO) Purification->Stock_Solution Serial_Dilution Serial Dilution of Compounds in 96-well Plates Stock_Solution->Serial_Dilution Inoculum_Prep Preparation of Standardized Microbial Inoculum Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Data_Tabulation Tabulation & Comparison of MIC Values MIC_Determination->Data_Tabulation

Caption: Workflow for antimicrobial and antifungal susceptibility testing.

Proposed Mechanism of Action: Fungal N-Myristoyltransferase Inhibition

Some benzofuran derivatives have been shown to exert their antifungal activity by inhibiting fungal N-myristoyltransferase (NMT), an enzyme essential for fungal viability. The following diagram illustrates this proposed signaling pathway.

G cluster_cell Fungal Cell Compound 5-Chloro-3-methyl- benzofuran Analogue NMT N-Myristoyltransferase (NMT) Compound->NMT Inhibition Myristoylated_Protein N-Myristoylated Proteins (Essential for function) NMT->Myristoylated_Protein Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein Fungal Proteins Protein->NMT Membrane Cell Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane Apoptosis Fungal Cell Death Membrane->Apoptosis

Caption: Inhibition of fungal N-Myristoyltransferase by benzofuran analogues.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Chloro-3-methylbenzofuran. This method is suitable for the analysis of the compound in bulk drug substances and for monitoring reaction progress in synthetic chemistry. The protocol described herein provides a straightforward approach for achieving consistent and accurate results.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical and biologically active molecules. Accurate and precise analytical methods are crucial for ensuring the quality and purity of this intermediate, which directly impacts the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. The method outlined in this document utilizes a C18 stationary phase with a simple isocratic mobile phase, offering excellent resolution and sensitivity for this compound.

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in the table below. These conditions were developed based on the physicochemical properties of this compound and common practices for the analysis of related aromatic and chlorinated compounds.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes

Quantitative Data Summary

The following table summarizes the expected quantitative performance characteristics of this HPLC method, as established during method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

ParameterResult
Retention Time (RT) Approximately 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Protocol

This section provides a detailed step-by-step protocol for the analysis of this compound using the developed HPLC method.

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 column (4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, water, and formic acid

  • This compound reference standard

Preparation of Mobile Phase
  • Measure 700 mL of HPLC grade acetonitrile and 300 mL of HPLC grade water.

  • Combine the solvents in a suitable container.

  • Add 1.0 mL of formic acid to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a portion of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase to obtain a theoretical concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • After the analysis is complete, flush the column with a high-organic mobile phase (e.g., 90% acetonitrile in water) to remove any strongly retained compounds.

Data Analysis
  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Create a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (ACN:H2O:Formic Acid) D System Equilibration A->D B Standard Solution Preparation F Standard Injections (Calibration Curve) B->F C Sample Solution Preparation G Sample Injections C->G E Blank Injection D->E E->F F->G I Quantification F->I H Peak Integration & Identification G->H H->I J Report Generation I->J

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for quality control and research applications in the pharmaceutical industry. The provided protocol and workflow diagram offer a clear guide for the implementation of this method in a laboratory setting.

References

Application Note: Analysis of 5-Chloro-3-methylbenzofuran using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylbenzofuran is a substituted benzofuran derivative. Benzofurans are a class of heterocyclic organic compounds with a wide range of applications in medicinal chemistry and materials science.[1] The accurate and sensitive quantification of such compounds is crucial for research, quality control, and safety assessment.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound.[3] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is illustrated below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolution Dissolution in Volatile Solvent start->dissolution filtration Filtration dissolution->filtration transfer Transfer to GC Vial filtration->transfer injection Injection into GC transfer->injection separation GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection acquisition Data Acquisition detection->acquisition identification Peak Identification acquisition->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: General workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[4] The following protocol is recommended for the preparation of this compound samples.

Materials:

  • This compound standard

  • Volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate)[4]

  • Glass autosampler vials (1.5 mL) with inserts[5]

  • Syringe filters (0.22 µm)

  • Micropipettes and tips

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • For solid samples, accurately weigh a known amount of the sample and dissolve it in a known volume of the chosen solvent to achieve a concentration within the calibration range.

    • For liquid samples, dilute an appropriate volume of the sample with the solvent.

  • Filtration: Filter the prepared samples and standards through a 0.22 µm syringe filter to remove any particulate matter.[4]

  • Vial Transfer: Transfer the filtered solutions into 1.5 mL glass autosampler vials for GC-MS analysis.[5]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.[2]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Electron Ionization (EI) source[2]

GC Parameters:

Parameter Value
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[2]
Injector Temperature 250°C[2]
Injection Mode Splitless (1 µL injection volume)[2]

| Oven Temperature Program | Start at 100°C (hold for 1 minute), ramp to 250°C at 15°C/min, and hold for 5 minutes. |

MS Parameters:

Parameter Value
Ionization Energy 70 eV[2]
Ion Source Temperature 230°C
Mass Scan Range m/z 40-400[2]

| Solvent Delay | 3 minutes |

Data Presentation

The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound based on the proposed method and the fragmentation patterns of similar compounds.[6]

AnalytePredicted Retention Time (min)Molecular Ion [M]+• (m/z)Key Fragment Ions (m/z)
This compound~8.5166/168131, 102, 75

Predicted Mass Fragmentation Pathway

The proposed electron ionization (EI) fragmentation pathway for this compound is depicted below. The initial ionization event leads to the formation of the molecular ion, which then undergoes a series of fragmentation steps to produce characteristic fragment ions.

Fragmentation Pathway cluster_frags Key Fragments M This compound [M]+• (m/z 166/168) F1 [M-Cl]+ (m/z 131) M->F1 - Cl• F2 [M-CH3-CO]+ (m/z 102) M->F2 - CH3•, -CO F3 [C6H3]+ (m/z 75) F1->F3 - C2H2O

References

Application Notes and Protocols for 5-Chloro-3-methylbenzofuran Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 5-chloro-3-methylbenzofuran derivatives as enzyme inhibitors, detailing their synthesis, inhibitory activity against various enzymes, and the associated experimental protocols. This information is intended to guide researchers in the exploration and development of this class of compounds for therapeutic applications.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The fusion of a benzene ring with a furan ring creates a scaffold that is present in numerous natural products and synthetic molecules with therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] The this compound core, in particular, serves as a key structural motif in the design of potent and selective enzyme inhibitors. Modifications at various positions of this scaffold have led to the discovery of compounds with significant inhibitory activity against enzymes such as sirtuins and cholinesterases.

Enzyme Inhibitory Potential

Sirtuin Inhibition

A series of benzofuran derivatives have been designed and synthesized as inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), which are a class of NAD+-dependent deacetylases involved in various cellular processes, including gene silencing, DNA repair, and cell metabolism. Notably, some of these compounds have shown selective inhibitory activity against SIRT2.[4] The inhibitory activities are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Cholinesterase Inhibition

Certain benzofuran derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease.[5][7] The inhibitory potency of these compounds is also evaluated using IC50 values.

Data Presentation

The following tables summarize the quantitative data for the enzyme inhibitory activities of selected this compound derivatives and related compounds.

Table 1: SIRT2 Inhibitory Activity of Benzofuran Derivatives [4]

CompoundModificationIC50 (µM) for SIRT2Selectivity over SIRT1 & SIRT3
7e Benzyl sulfone scaffold3.81IC50 > 100 µM
Tenovin-6 (Reference Compound)15.32-
6a-6j Benzyl sulfoxide scaffoldVaried (less potent than 7a-7j)IC50 > 100 µM
7a-7j Benzyl sulfone scaffold3.81 - 95.21IC50 > 100 µM

Table 2: Cholinesterase Inhibitory Activity of Benzofuran Derivatives [5]

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
Cathafuran C (14) BChE2.51.7Competitive
Moracin N (11) BChE13.5--
Moracin C (8) BChE27.9--
Galantamine BChE35.3--
Compound 1 BChE45.5--
Compound 4 BChE61.0--
Compound 9 AChE81.2--
Compound 11 AChE40.5--

Experimental Protocols

Protocol 1: General Synthesis of 5-Chloro-3-methyl-2-aroylbenzofurans

This protocol is based on the Rap-Stoermer type reaction for the synthesis of 2-aroylbenzofurans.[8]

Materials:

  • Substituted o-hydroxyacetophenones (e.g., 5-chloro-2-hydroxyacetophenone)

  • α-Bromoketones (e.g., phenacyl bromide)

  • Tetra-n-butylammonium bromide (TBAB)

  • Water

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the o-hydroxyacetophenone (1 equivalent) and the α-bromoketone (1.1 equivalents) in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base, like sodium hydroxide, dropwise to the reaction mixture with constant stirring at a controlled temperature (e.g., 0-5 °C).

  • Add a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) to the mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 5-chloro-3-methyl-2-aroylbenzofuran derivative.

Protocol 2: In Vitro SIRT2 Inhibition Assay

This protocol describes a typical fluorometric assay to determine the SIRT2 inhibitory activity of the synthesized compounds.[4]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • NAD+

  • Developer reagent (e.g., Fluor-de-Lys® Developer)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the SIRT2 enzyme, and the test compound solution.

  • Initiate the reaction by adding the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the developer reagent.

  • Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow the fluorescent signal to develop.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used method for measuring acetylcholinesterase and butyrylcholinesterase activity.[6][7]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes, or Butyrylcholinesterase (BChE) from equine serum.

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • 96-well microplates.

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Enzyme Inhibition Assays cluster_data Data Analysis start Starting Materials (o-hydroxyacetophenone, α-bromoketone) reaction Rap-Stoermer Reaction (Base, PTC) start->reaction extraction Work-up & Extraction reaction->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Pure this compound Derivative purification->product sirt_assay SIRT2 Inhibition Assay product->sirt_assay chol_assay Cholinesterase Inhibition Assay product->chol_assay ic50_sirt IC50 Determination (SIRT2) sirt_assay->ic50_sirt ic50_chol IC50 Determination (AChE/BChE) chol_assay->ic50_chol sar Structure-Activity Relationship (SAR) Analysis ic50_sirt->sar ic50_chol->sar

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding -> Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Benzofuran 5-Chloro-3-methyl- benzofuran Derivative Benzofuran->AChE Inhibition

Caption: Inhibition of Cholinesterases by this compound derivatives in a cholinergic synapse.

References

Application Notes: 5-Chloro-3-methylbenzofuran in the Development of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-3-methylbenzofuran is a halogenated derivative of the benzofuran scaffold, a heterocyclic compound that has garnered significant interest in the field of organic electronics. The rigid, planar structure of the benzofuran core provides a robust platform for creating materials with desirable charge transport and photophysical properties. The introduction of a chlorine atom and a methyl group allows for the fine-tuning of the molecule's electronic and morphological characteristics. These modifications can influence key parameters such as energy levels (HOMO/LUMO), charge carrier mobility, and thermal stability, making this compound a promising candidate for use in various layers of an Organic Light-Emitting Diode (OLED).

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its incorporation into OLED devices, targeting researchers, scientists, and professionals in drug development and materials science.

Key Applications in OLEDs

Benzofuran derivatives are versatile and have been successfully employed in several key layers of OLED devices to enhance performance and efficiency. Based on the known properties of similar substituted benzofurans, this compound is projected to be a valuable component in the following applications:

  • Host Material in the Emissive Layer (EML): The wide bandgap and high triplet energy potential of the benzofuran core make it an excellent candidate for a host material in phosphorescent OLEDs (PhOLEDs). By hosting phosphorescent emitters, it facilitates efficient energy transfer and prevents exciton quenching, leading to high quantum efficiencies.

  • Hole Transporting Layer (HTL): Functionalized benzofurans have demonstrated effective hole-transporting capabilities.[1][2][3][4][5] The electronic properties of this compound can be tailored to ensure efficient injection and transport of holes from the anode to the emissive layer, contributing to a balanced charge carrier flux within the device.

  • Electron Transporting Layer (ETL): While less common, modifications to the benzofuran structure can also yield materials with good electron-transporting properties.[6] Further derivatization of this compound could lead to the development of novel electron-transporting or ambipolar materials.

Performance Data of Representative Benzofuran-Based OLEDs

The performance of an OLED is highly dependent on the specific material used and the overall device architecture. The following tables summarize representative performance metrics for OLEDs incorporating various benzofuran derivatives as host or charge-transporting materials. While specific data for this compound is not yet publicly available, these values provide a benchmark for expected performance.

Table 1: Performance of OLEDs with Benzofuran Derivatives as Host Materials

Host Material DerivativeEmitterMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Color Coordinates (CIE x,y)
Dibenzofuran-based Host 1Yellow Phosphorescent25.3> 10,000(0.50, 0.49)
Dibenzofuran-based Host 2Blue TADF8.032,400Not Reported
Acridine-Benzofuran HybridBlue TADF27.7> 5,000(0.16, 0.29)

Table 2: Properties of Benzofuran-Based Hole Transport Materials

HTM DerivativeHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)Glass Transition Temp. (°C)
Dibenzofuran-based HTM 1-5.27-3.10Not Reported> 100
Dibenzofuran-based HTM 2-5.30-3.19Not Reported125
Cross-linkable Dibenzofuran HTM-5.95Not Reported2 x 10⁻³> 150

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general synthesis route for this compound, adapted from established methods for substituted benzofurans.

Materials:

  • 4-Chlorophenol

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • O-Alkylation: a. In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in anhydrous DMF. b. Add anhydrous potassium carbonate (1.5 equivalents) to the solution. c. Stir the mixture at room temperature for 30 minutes. d. Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture. e. Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere. f. After cooling to room temperature, pour the reaction mixture into ice water and extract with dichloromethane. g. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 1-(4-chlorophenoxy)propan-2-one.

  • Cyclization: a. Add the crude 1-(4-chlorophenoxy)propan-2-one to polyphosphoric acid in a reaction vessel. b. Heat the mixture to 120°C and stir vigorously for 4 hours. c. Cool the reaction mixture and carefully pour it onto crushed ice with stirring. d. Extract the product with dichloromethane. e. Wash the organic layer with water and saturated sodium bicarbonate solution. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: a. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Protocol 2: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol outlines a general procedure for fabricating a multilayer OLED using this compound as a host material in the emissive layer.

Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / This compound:Ir(ppy)₃ (8 wt%, 30 nm) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm)

Materials and Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq)

  • Deionized water, acetone, isopropyl alcohol

  • Ultrasonic bath, oven, UV-ozone cleaner

  • High-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁷ Torr)

  • Organic materials:

    • Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

    • Hole Transport Layer (HTL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

    • Host Material: this compound

    • Green Phosphorescent Emitter: Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

    • Electron Transport Layer (ETL): 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM)

  • Electron Injection Layer (EIL): Lithium fluoride (LiF)

  • Cathode: Aluminum (Al)

Procedure:

  • Substrate Cleaning: a. Sequentially clean the ITO substrates in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates in an oven at 120°C for 30 minutes. c. Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 10 minutes to improve the work function and remove organic residues.

  • Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber. b. Sequentially deposit the following layers onto the ITO anode at a deposition rate of 1-2 Å/s: i. HIL: 10 nm of HAT-CN. ii. HTL: 40 nm of TAPC. iii. EML: 30 nm of this compound co-evaporated with 8 wt% of Ir(ppy)₃. The deposition rates should be carefully controlled to achieve the desired doping concentration. iv. ETL: 50 nm of B3PYMPM. c. Deposit the EIL and cathode at the following rates: i. EIL: 1 nm of LiF at a rate of 0.1-0.2 Å/s. ii. Cathode: 100 nm of Al at a rate of 5-10 Å/s.

  • Encapsulation: a. Without breaking the vacuum, or in an inert nitrogen glovebox, encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.

  • Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. b. Record the electroluminescence (EL) spectra using a spectroradiometer. c. Determine the external quantum efficiency (EQE) and power efficiency from the J-V-L data and EL spectra.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification start 4-Chlorophenol + Chloroacetone reagents1 K₂CO₃, DMF, 80°C start->reagents1 intermediate 1-(4-chlorophenoxy)propan-2-one reagents1->intermediate reagents2 Polyphosphoric Acid, 120°C intermediate->reagents2 crude_product Crude this compound reagents2->crude_product purification Silica Gel Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthesis of this compound.

OLED_Energy_Levels Hypothetical Energy Level Diagram for OLED cluster_recombination Recombination & Emission Anode Anode (ITO) Work Function: ~4.8 eV HIL HIL (HAT-CN) HOMO: ~5.8 eV Anode->HIL Hole Injection Cathode Cathode (Al) Work Function: ~4.2 eV EIL EIL (LiF) Cathode->EIL Electron Injection HTL HTL (TAPC) HOMO: ~5.5 eV HIL->HTL EML_Host EML Host (this compound) HOMO: ~5.7 eV | LUMO: ~2.4 eV HTL->EML_Host Hole Transport EML_Dopant Dopant (Ir(ppy)₃) HOMO: ~5.3 eV | LUMO: ~2.9 eV EML_Host->EML_Dopant Energy Transfer ETL ETL (B3PYMPM) LUMO: ~2.8 eV ETL->EML_Host Electron Transport EIL->ETL

Caption: OLED Energy Level Diagram.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloro-3-methylbenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing substituted benzofurans like this compound include the Rap-Stoermer reaction, palladium-catalyzed cross-coupling reactions followed by cyclization, and intramolecular cyclization of appropriately substituted phenols. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can stem from several factors including, but not limited to:

  • Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products.

  • Inefficient catalyst: The catalyst may be of poor quality, used in an incorrect amount, or may have deactivated over the course of the reaction.

  • Presence of moisture or oxygen: Many organometallic catalysts and intermediates are sensitive to air and moisture.

  • Incorrect solvent or base: The polarity of the solvent and the strength of the base are crucial for reaction efficiency.

  • Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products can be achieved by:

  • Optimizing reaction time and temperature: Shorter reaction times and carefully controlled temperatures can prevent the formation of degradation products.

  • Using high-purity starting materials and reagents: Impurities in the starting materials can lead to a variety of side reactions.

  • Performing the reaction under an inert atmosphere: Using nitrogen or argon can prevent oxidation of sensitive reagents.

  • Careful selection of catalyst and ligands: In palladium-catalyzed reactions, the choice of ligand can significantly influence the selectivity of the reaction.

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying this compound is column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate. The exact ratio will depend on the polarity of the impurities. Recrystallization from a suitable solvent, such as ethanol, can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst- Use a fresh batch of catalyst.- For palladium-catalyzed reactions, ensure the use of an appropriate ligand and consider a pre-catalyst.
Suboptimal reaction temperature- Screen a range of temperatures to find the optimum for your specific reaction.
Incorrect solvent or base- Experiment with different solvents of varying polarity.- Test a range of bases with different strengths (e.g., K₂CO₃, Cs₂CO₃, triethylamine).
Presence of moisture or oxygen- Dry all glassware thoroughly before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (N₂ or Ar).
Multiple Spots on TLC (Thin Layer Chromatography) Formation of side products- Optimize reaction time and temperature to favor the desired product.- Adjust the stoichiometry of the reactants.
Incomplete reaction- Increase the reaction time or temperature.- Add a fresh portion of the catalyst.
Degradation of product- Monitor the reaction closely and stop it once the starting material is consumed.- Consider a lower reaction temperature.
Difficulty in Product Isolation/Purification Product is an oil- If the product is an oil, ensure complete removal of the solvent under reduced pressure.- Use column chromatography for purification.
Co-elution of impurities- Try a different solvent system for column chromatography with a different polarity gradient.- Consider a second purification step like recrystallization or preparative TLC.
Inconsistent Yields Variability in starting material quality- Use starting materials from a reliable source and check their purity before use.
Inconsistent reaction setup- Ensure consistent stirring speed, heating, and inert atmosphere conditions for each run.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methyl-2-acetylbenzofuran (as a precursor)

This protocol is based on the Claisen-Schmidt condensation.[1]

Materials:

  • 5-Chloro-3-methyl-2-acetylbenzofuran

  • Appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (e.g., 70%)

Procedure:

  • Dissolve 5-chloro-3-methyl-2-acetylbenzofuran (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture to 5-10 °C in an ice bath.

  • Add aqueous sodium hydroxide dropwise with constant stirring.

  • Continue stirring for a specified time (e.g., 2 hours) and then let the reaction stand overnight.

  • Neutralize the reaction mixture with a suitable acid (e.g., concentrated HCl).

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent like ethanol to obtain the purified product.

Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of Benzofurans

This is a general procedure based on the Sonogashira coupling followed by cyclization, which can be adapted for the synthesis of this compound from a suitable o-iodophenol and a terminal alkyne.

Materials:

  • A suitable 4-chloro-2-iodophenol derivative

  • A suitable terminal alkyne (e.g., propyne or a derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A suitable base and solvent (e.g., triethylamine)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol (1 equivalent), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add the solvent (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Benzofurans

ProductStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
5-Chloro-3-methyl-2-quinoxalinyl-methane derivatives5-Chloro-3-methyl-2-acetyl-benzofuran, Aromatic aldehydesNaOH, then o-phenylenediamine/H₂SO₄Ethanol, then Methanol5-10, then 60-70Overnight, then 0.5~68-80[1]
5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran5-Chloro-3-(4-fluorophenyl-sulfanyl)-2-methyl-1-benzofuran77% m-CPBADichloromethaneRT1078[2]
2-Aroylbenzofuranso-Hydroxyacetophenones, α-BromoketonesTetra-n-butylammonium-bromide (TBAB)WaterRefluxNot specifiedHigh[3]
Benzofuran piperazinesSalicylaldehyde, 4-Fluorophenacyl bromide, PiperazinesBaseNot specifiedNot specifiedNot specifiedNot specified[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (e.g., 4-Chlorophenol derivative) reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagents Reagents & Catalyst (e.g., Palladium catalyst, Base) reagents->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Suboptimal Temperature low_yield->cause1 cause2 Catalyst Inactivity low_yield->cause2 cause3 Moisture/Air Contamination low_yield->cause3 cause4 Side Reactions low_yield->cause4 solution1 Optimize Temperature cause1->solution1 solution2 Use Fresh Catalyst cause2->solution2 solution3 Inert Atmosphere & Dry Solvents cause3->solution3 solution4 Adjust Reaction Time/Stoichiometry cause4->solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 5-Chloro-3-methylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to purify crude this compound?

The two primary and most effective techniques for purifying crude this compound and its derivatives are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique used to separate the target compound from impurities based on differential adsorption to a stationary phase. It is particularly useful for removing both polar and non-polar impurities.[1]

  • Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solvent.[2] Often, chromatography is performed first, followed by recrystallization of the product-containing fractions to achieve high purity.

Q2: What are the likely impurities I might encounter during purification?

Impurities in crude this compound typically originate from the starting materials, reagents, or side reactions during its synthesis. Common synthesis routes, such as the Rap-Stoermer reaction, involve the condensation of a substituted phenol with an α-haloketone.[3]

Potential impurities include:

  • Unreacted Starting Materials: Residual 4-chlorophenol, chloroacetone, or related precursors.

  • Over-alkylated or Isomeric Products: Formation of other benzofuran isomers or products from undesired side reactions.

  • Polymerized Material: Dark, tarry substances that can form under harsh reaction conditions (e.g., strong acid or base, high heat).

  • Reagents and Catalysts: Residual base (e.g., K₂CO₃), acid, or phase-transfer catalysts used in the synthesis.[3]

  • Solvent Residue: Trace amounts of the reaction solvent.

Q3: How do I choose the right purification technique?

The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities.

  • Use Column Chromatography when:

    • The crude product is an oil or a semi-solid.

    • There are multiple impurities with different polarities, as observed by Thin-Layer Chromatography (TLC).

    • Impurities are present in significant quantities.

    • The polarity of the desired compound is significantly different from that of the impurities.

  • Use Recrystallization when:

    • The crude product is a solid.

    • The product is mostly pure (>90%) with minor impurities.

    • You have already performed a primary purification step like chromatography.

    • A suitable single or two-solvent system can be identified where the product has high solubility in the hot solvent and low solubility in the cold solvent.[2]

Troubleshooting Guide: Column Chromatography

Q: My compound is not separating on the column (streaking or co-elution). What should I do?

A: Poor separation is typically a mobile phase issue.

  • Problem: Spots are too high on the TLC plate (Rf > 0.5). Your solvent system is too polar, causing your compound to elute too quickly with the solvent front.

    • Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.

  • Problem: Spots are too low on the TLC plate (Rf < 0.1). Your solvent system is not polar enough to move the compound effectively.

    • Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

  • Problem: The spot is streaking. This can happen if the compound is very polar, acidic/basic, or if the column is overloaded.

    • Solution: Add a small amount (~0.5-1%) of a modifier to the mobile phase. For acidic compounds, add acetic acid. For basic compounds, add triethylamine. If overloading is the issue, use less sample material for the amount of silica gel.[4]

Q: The yield after chromatography is very low. Why?

A: Low yield can result from several factors:

  • Compound stuck on the column: The compound might be too polar for the chosen solvent system and did not elute. Try flushing the column with a much more polar solvent (e.g., pure ethyl acetate or methanol) to see if the product comes off.

  • Decomposition on silica: Some compounds are unstable on acidic silica gel. You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If it is unstable, consider using neutral alumina or deactivated silica gel.[4]

  • Improper column packing: Channels or cracks in the silica gel bed can lead to poor separation and loss of material. Ensure the column is packed uniformly without air bubbles.

  • Fractions are too dilute: Your compound may have eluted, but the concentration in each fraction is too low to be detected by TLC. Try combining and concentrating the fractions where you expected to find your product.[5]

Troubleshooting Guide: Recrystallization

Q: My compound will not crystallize from the solution. What are the next steps?

A: Failure to crystallize usually means the solution is not supersaturated or impurities are inhibiting crystal formation.

  • Solution is too dilute: The concentration of your compound is too low.

    • Action: Evaporate some of the solvent to increase the concentration and try cooling again.

  • Supersaturation not achieved:

    • Action 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide a surface for nucleation.

    • Action 2 (Seeding): If you have a pure crystal of the compound, add a tiny amount to the solution to induce crystallization.

    • Action 3 (Add an Anti-Solvent): If you are using a solvent pair system, slowly add the "bad" solvent (one in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify it and allow it to cool slowly.[6]

  • Persistent Impurities: Oily impurities can prevent crystal lattice formation. You may need to re-purify the material by column chromatography.

Q: The crystals are oily or discolored. What does this mean?

A: This indicates that impurities are trapped within the crystal lattice or on the surface.

  • Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid.

    • Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly.

  • Discolored Crystals: This suggests that colored impurities were not fully removed.

    • Solution: You can try a second recrystallization. If the impurity is colored and polar, sometimes adding a small amount of activated charcoal to the hot solution (before filtering) can help remove it. Be aware that charcoal will also adsorb some of your product, reducing the yield.

Data Presentation: Purification Parameters

The following tables summarize typical conditions used for purifying benzofuran derivatives, which can serve as a starting point for optimizing the purification of this compound.

Table 1: Column Chromatography Conditions for Benzofuran Derivatives

Compound ClassStationary PhaseMobile Phase (Eluent)YieldReference
2-AroylbenzofuransSilica Gel (300-400 mesh)Petroleum Ether / Ethyl Acetate (3:1)78-80%[3]
3-SulfinylbenzofuransSilica GelHexane / Ethyl Acetate (1:1)74%
3-SulfonylbenzofuransSilica GelBenzene78%
Allyloxy-benzofuran PrecursorsSilica GelHexanes / Ethyl Acetate (10:1)80%

Table 2: Common Recrystallization Solvents for Benzofuran Derivatives

Compound ClassSolvent(s)ObservationsReference
Benzofuran-Quinoxaline DerivativesEthanolYielded solid crystalline product.[7]
5-Chloro-3-methyl-2-acetylbenzofuranBenzeneYielded solid crystalline product.[7]
General Aromatic CompoundsEthanol/Water, Hexane/Acetone, TolueneGood for compounds with aromatic rings.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • TLC Analysis: First, analyze your crude mixture using TLC with various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[9]

  • Elution: Add the mobile phase to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to first elute non-polar impurities and then your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[2] Test small amounts in various solvents (e.g., ethanol, isopropanol, hexane, toluene) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove residual solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product (Oil or Solid) chromatography Primary Purification (Column Chromatography) crude->chromatography tlc Purity Analysis (TLC/NMR) chromatography->tlc Collect Fractions recrystallization Secondary Purification (Recrystallization) tlc->recrystallization Combine Pure Fractions pure_product Pure Product (>99% Purity) recrystallization->pure_product

Caption: A typical workflow for purifying crude organic compounds.

Column_Troubleshooting Troubleshooting Poor Separation in Column Chromatography start Run Analytical TLC check_rf Is Product Rf between 0.2-0.4? start->check_rf rf_high Rf is too high (>0.5) check_rf->rf_high No rf_low Rf is too low (<0.1) check_rf->rf_low No run_column Run Column with Optimized Solvent check_rf->run_column Yes decrease_polarity Decrease Solvent Polarity (e.g., more Hexane) rf_high->decrease_polarity increase_polarity Increase Solvent Polarity (e.g., more EtOAc) rf_low->increase_polarity decrease_polarity->start Re-run TLC increase_polarity->start Re-run TLC

Caption: Logic for optimizing the mobile phase for column chromatography.

Recrystallization_Troubleshooting Troubleshooting Crystallization Failure start Hot solution cools, no crystals form action1 Scratch inner surface of flask start->action1 action2 Add a seed crystal start->action2 action3 Boil off some solvent and cool again start->action3 action4 Add an anti-solvent (miscible, non-solvent) start->action4 check Crystals Form? action1->check action2->check action3->check action4->check success Collect Crystals by Filtration check->success Yes failure Impurity may be inhibiting. Re-purify via chromatography. check->failure No

Caption: Step-by-step actions to induce crystallization.

References

Technical Support Center: Synthesis of 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methylbenzofuran. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of this compound involves a two-step process:

  • O-propargylation of 4-chlorophenol: 4-chlorophenol is reacted with a propargyl halide (e.g., propargyl bromide or chloride) in the presence of a base to form the intermediate, 1-chloro-4-(prop-2-yn-1-yloxy)benzene.

  • Cyclization: The resulting aryl propargyl ether undergoes thermal or metal-catalyzed cyclization to yield the final product, this compound.

Q2: What are the key reaction parameters to control during the O-propargylation step?

The critical parameters for the O-propargylation of 4-chlorophenol include the choice of base, solvent, and reaction temperature. A moderately strong base like potassium carbonate is often used to deprotonate the phenol. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like acetone or acetonitrile being common. The reaction temperature is typically kept moderate to avoid side reactions.

Q3: What are the main challenges during the cyclization of 1-chloro-4-(prop-2-yn-1-yloxy)benzene?

The primary challenge during the cyclization step is to control the regioselectivity and prevent the formation of undesired isomers and byproducts. The high temperatures often required for thermal cyclization can lead to a Claisen rearrangement, resulting in the formation of a chromene derivative. Metal catalysis, often employing palladium or gold complexes, can offer a milder reaction pathway with potentially higher selectivity for the desired benzofuran product.

Troubleshooting Guide

Problem 1: Low yield of 1-chloro-4-(prop-2-yn-1-yloxy)benzene in the O-propargylation step.
Potential Cause Suggested Solution
Incomplete deprotonation of 4-chlorophenol. Use a stronger base (e.g., sodium hydride) or ensure the base used (e.g., potassium carbonate) is anhydrous and of high purity.
Side reaction: C-alkylation. C-alkylation of the phenoxide is a potential side reaction. Employing less polar solvents or lower reaction temperatures may favor O-alkylation.
Decomposition of propargyl halide. Ensure the propargyl halide is fresh and properly stored. Add it to the reaction mixture gradually to control the reaction temperature.
Insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. If the reaction is sluggish, a moderate increase in temperature may be necessary.
Problem 2: Formation of significant byproducts during the cyclization step.
Potential Cause Suggested Solution
Claisen Rearrangement. This is a common side reaction in thermal cyclizations of aryl propargyl ethers, leading to the formation of 6-chloro-2H-chromene.[1][2][3][4] To minimize this, consider using a metal-catalyzed cyclization which can proceed under milder conditions.
Formation of other isomers. Depending on the catalyst and conditions, other benzofuran isomers or rearranged products might form. Screening different metal catalysts (e.g., palladium, gold, silver salts) and ligands can help optimize the selectivity for the desired this compound.
Incomplete cyclization. If the starting material, 1-chloro-4-(prop-2-yn-1-yloxy)benzene, is recovered, this indicates that the reaction conditions (temperature, catalyst loading, or reaction time) are insufficient for complete conversion.
Polymerization/decomposition. At very high temperatures, the starting material or product may decompose or polymerize. If charring or the formation of intractable materials is observed, reducing the reaction temperature or using a catalyst to accelerate the reaction at a lower temperature is recommended.

Experimental Protocols

Protocol 1: Synthesis of 1-chloro-4-(prop-2-yn-1-yloxy)benzene

To a stirred solution of 4-chlorophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetone, propargyl bromide (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Protocol 2: Thermal Cyclization to this compound

1-chloro-4-(prop-2-yn-1-yloxy)benzene is heated in a high-boiling point solvent, such as N,N-diethylaniline or diphenyl ether, at temperatures typically ranging from 180-220 °C.[3] The reaction progress is monitored by GC or TLC. After completion, the reaction mixture is cooled, and the product is isolated and purified, often by vacuum distillation or column chromatography.

Protocol 3: Metal-Catalyzed Cyclization to this compound

To a solution of 1-chloro-4-(prop-2-yn-1-yloxy)benzene in a suitable solvent (e.g., toluene, dioxane), a catalytic amount of a metal catalyst (e.g., a palladium(II) or gold(I) complex) is added. The reaction mixture is heated at a temperature significantly lower than that required for thermal cyclization (e.g., 80-120 °C) and monitored for completion. The product is then isolated and purified after removal of the catalyst and solvent.

Data Presentation

Table 1: Comparison of Cyclization Methods

Method Typical Temperature Key Side Products General Yield Range Advantages Disadvantages
Thermal Cyclization 180-220 °C6-chloro-2H-chromene40-70%Simplicity, no catalyst cost.High temperatures, potential for multiple side products.
Metal-Catalyzed Cyclization 80-120 °CCatalyst-dependent isomers60-90%Milder conditions, higher selectivity.Catalyst cost, potential for metal contamination in the product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: O-propargylation cluster_step2 Step 2: Cyclization 4-Chlorophenol 4-Chlorophenol Etherification O-propargylation (Base, Solvent) 4-Chlorophenol->Etherification Propargyl_Halide Propargyl_Halide Propargyl_Halide->Etherification Intermediate 1-Chloro-4-(prop-2-yn-1-yloxy)benzene Etherification->Intermediate C_Alkylation_Byproduct C-Alkylated Phenol Etherification->C_Alkylation_Byproduct Cyclization Cyclization (Thermal or Metal-Catalyzed) Intermediate->Cyclization Product This compound Cyclization->Product Claisen_Byproduct 6-Chloro-2H-chromene Cyclization->Claisen_Byproduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Step1 Analyze Step 1 (Etherification) Mixture Start->Check_Step1 Check_Step2 Analyze Step 2 (Cyclization) Mixture Start->Check_Step2 SM_Present_S1 Unreacted 4-Chlorophenol? Check_Step1->SM_Present_S1 C_Alkylation C-Alkylation Product Present? Check_Step1->C_Alkylation SM_Present_S2 Unreacted Intermediate? Check_Step2->SM_Present_S2 Chromene_Present Chromene Derivative Present? Check_Step2->Chromene_Present Optimize_Base Optimize Base/Reaction Time SM_Present_S1->Optimize_Base Yes Optimize_Solvent_Temp Adjust Solvent/Temperature C_Alkylation->Optimize_Solvent_Temp Yes Optimize_Cyclization_Conditions Increase Temp/Time or Change Catalyst SM_Present_S2->Optimize_Cyclization_Conditions Yes Switch_to_Catalysis Switch to Metal-Catalyzed Cyclization Chromene_Present->Switch_to_Catalysis Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Chloro-3-methylbenzofuran in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Chloro-3-methylbenzofuran and its derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative precipitates out of solution when I add it to my aqueous assay buffer. What is the primary cause of this?

A1: this compound and its derivatives are inherently hydrophobic compounds. This poor water solubility is the primary reason for precipitation in aqueous buffers or cell culture media. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. The organic solvent, such as DMSO, used to create a stock solution can also influence precipitation when diluted into an aqueous medium.

Q2: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) that is safe for my cell-based assay?

A2: The maximum tolerated DMSO concentration is highly dependent on the specific cell line and the duration of the assay. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe to avoid significant cytotoxicity. However, some robust cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific experimental setup. Primary cells are often more sensitive to DMSO.

Q3: How can I determine if the observed lack of activity of my this compound derivative is due to poor solubility?

A3: Poor solubility can lead to an underestimation of a compound's potency. To investigate this, you can perform a simple test. Prepare your final compound dilutions and centrifuge them at high speed. Test the supernatant in your assay. If the supernatant shows more consistent or potent activity compared to the non-centrifuged solution, it strongly suggests that precipitation is occurring and limiting the effective concentration of your compound. Visual inspection of your assay plates under a microscope for precipitates can also be informative.

Q4: Are there any alternative solvents to DMSO for dissolving highly hydrophobic this compound derivatives?

A4: Yes, several alternatives to DMSO can be considered, especially if your assay is sensitive to it. These include other organic solvents like ethanol, methanol, or polyethylene glycol (PEG). However, the tolerance of your specific assay to these solvents must also be validated. For some applications, formulation strategies such as using cyclodextrins or creating nanosuspensions can be effective.

Q5: I am observing inconsistent results in my screening assay. Could this be related to the solubility of this compound?

A5: Absolutely. Inconsistent results are a common consequence of poor compound solubility. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and likely lower than the intended concentration. This can lead to high variability in your data. Ensuring complete solubilization is key to obtaining reproducible results.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

This is a common issue when a high concentration stock solution in an organic solvent is diluted into an aqueous buffer.

Troubleshooting Workflow:

start Precipitation upon dilution step1 Lower Final Concentration start->step1 step2 Optimize Dilution Protocol step1->step2 Still precipitates end_soluble Compound Soluble step1->end_soluble Soluble step3 Use Co-solvents/Additives step2->step3 Still precipitates step2->end_soluble Soluble step4 Consider Formulation step3->step4 Still precipitates step3->end_soluble Soluble step4->end_soluble Soluble end_insoluble Further Optimization Needed step4->end_insoluble Still precipitates

Caption: Decision tree for addressing immediate compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration in your assay.

  • Optimize Dilution Protocol:

    • Serial Dilution: Instead of a large, single-step dilution, perform serial dilutions.

    • Rapid Mixing: Ensure immediate and vigorous mixing (e.g., vortexing) upon adding the stock solution to the aqueous buffer to avoid localized high concentrations.

    • Direct Addition: It is often better to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can aid in solubility.[1]

  • Use Co-solvents or Additives (with caution):

    • Increase DMSO: Slightly increasing the final DMSO concentration (while staying within the tolerated limits of your assay) can help.

    • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.001% to 0.01%) can aid in solubilization.[2] However, you must first confirm that the detergent does not interfere with your assay.

  • Consider Advanced Formulation Strategies: For persistently problematic compounds, consider creating a nanosuspension or using cyclodextrins to encapsulate the compound and improve its aqueous solubility.

Issue 2: Compound precipitates over the course of the assay.

This can occur due to thermodynamic insolubility or changes in experimental conditions.

Troubleshooting Steps:

Potential Cause Recommended Solution Expected Outcome
Thermodynamic Insolubility The compound concentration is above its thermodynamic solubility limit. Lower the final concentration of the compound.The compound remains in solution for the duration of the assay.
Temperature Fluctuations Temperature changes can affect solubility. Ensure all assay components and the environment are maintained at a constant, controlled temperature.Stable temperature prevents temperature-induced precipitation.
Long Incubation Times Over extended periods, even initially soluble compounds can precipitate. If possible, reduce the assay incubation time.Minimized precipitation during the assay window.
Compound Instability The compound may be degrading into less soluble products. Assess the stability of the compound in the assay buffer over time.If unstable, a shorter assay time may be necessary.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability or function of the cells in a cell-based assay.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density for your assay.

  • DMSO Dilution Series: Prepare a series of dilutions of DMSO in your cell culture medium. A typical range would be from 2% down to 0.01%, including a no-DMSO control.

  • Treatment: Replace the culture medium with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the cells for the same duration as your planned experiment.

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot cell viability against DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Protocol 2: Aqueous Solubility Assessment

Objective: To visually and quantitatively assess the solubility of this compound in the assay buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: In a clear microplate, perform serial dilutions of the stock solution into your assay buffer to achieve a range of final concentrations (e.g., 200 µM down to 1 µM).

  • Visual Inspection: Immediately after dilution, and after a short incubation (e.g., 15-30 minutes) at the assay temperature, visually inspect the wells for any signs of precipitation or turbidity against a dark background.

  • Quantitative Measurement (Optional): To quantify precipitation, measure the absorbance of the plate at a wavelength where the compound does not absorb but where light scattering by particles can be detected (e.g., 600 nm). Higher absorbance indicates greater precipitation.

Biological Context: Signaling Pathways

Derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents.[3][4] The exact mechanisms of action are often compound-specific, but potential signaling pathways of interest for this class of compounds in an oncology context could involve the inhibition of protein kinases.

compound This compound Derivative kinase Protein Kinase (e.g., CDK2) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis Negative Regulation p_substrate Phosphorylated Substrate substrate->p_substrate cell_cycle Cell Cycle Progression p_substrate->cell_cycle proliferation Cell Proliferation cell_cycle->proliferation

Caption: Potential mechanism of action for anticancer benzofuran derivatives.

This diagram illustrates a hypothetical mechanism where a this compound derivative inhibits a protein kinase (such as CDK2), which in turn blocks the phosphorylation of a substrate protein required for cell cycle progression.[5] This inhibition of the cell cycle would lead to a decrease in cell proliferation and potentially induce apoptosis.

Summary of Biological Activity Data

The following table summarizes the reported biological activities for various derivatives containing the this compound scaffold.

Compound Class Biological Activity Assay Type Reported Potency (Example)
Benzofuran-Quinoxaline DerivativesAntibacterial, AntifungalIn vitroActivity against S. aureus and E. coli at 100 µ g/0.1 mL[3]
Halogenated Benzofuran CarboxylatesAnticancerCell-based cytotoxicity assaysSignificant cytotoxicity against various cancer cell lines (e.g., SW480, SW620, HCT116)[4]
Piperazinylmethyl-benzofuran DerivativesAnticancer (CDK2 inhibitors)In vitro kinase assays, cell proliferation assaysIC50 values in the nanomolar range for CDK2 inhibition and low micromolar range for cytotoxicity against cancer cell lines[5]

Disclaimer: This information is intended for research use only. Researchers should conduct their own validation experiments to determine the optimal conditions for their specific assays.

References

Technical Support Center: Optimization of Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.

Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)

Question 1: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1] The formation of palladium black can be an indicator of catalyst decomposition.[2]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider using pre-catalysts or ensuring anaerobic conditions to prevent catalyst deactivation.[3]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]

    • Solution: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested, but excessively high temperatures can lead to catalyst decomposition.[1] The choice of solvent and base is critical; common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[1]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry of reagents can also lead to low yields.[1]

    • Solution: Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst.[1] Verify the stoichiometry of the alkyne and base relative to the o-halophenol; an excess of the alkyne is often used.[1]

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper co-catalysts.[1] Dimerization of the aryl halide or reduction of the aryl halide can also occur.[2]

    • Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol.[1] Slow addition of the alkyne to the reaction mixture can sometimes reduce homocoupling.[1]

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge, particularly when using substituted phenols with unsymmetrical alkynes.

  • Steric and Electronic Effects:

    • Cause: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role.

    • Solution: Electron-donating groups on the phenol ring can influence the site of electrophilic attack in Friedel-Crafts type syntheses.[1] The steric hindrance of bulky substituents on the alkyne can favor the formation of the less hindered product.

  • Catalyst and Ligand Choice:

    • Cause: The catalyst and its associated ligands create a specific steric and electronic environment that can favor one regioisomer.

    • Solution: Screening different palladium catalysts and ligands is crucial. The choice of ligand can be critical for achieving high yields and preventing the formation of side products.

Perkin Rearrangement

Question 3: My Perkin rearrangement is giving a low yield of the desired benzofuran-2-carboxylic acid. What could be the issue?

Answer: Low yields in the Perkin rearrangement can be attributed to several factors:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion. Traditional methods often require several hours at reflux.[2]

    • Solution: Consider extending the reaction time or using microwave irradiation to expedite the reaction.[2][4][5]

  • Base Strength:

    • Cause: The strength and concentration of the base are critical.

    • Solution: Sodium hydroxide in ethanol or methanol is commonly used. Ensure the base is fully dissolved and used in a sufficient molar excess.[2]

  • Substrate Purity:

    • Cause: The purity of the starting 3-halocoumarin is important as impurities can interfere with the reaction.[2]

    • Solution: Purify the starting material before use.

Intramolecular Wittig Reaction

Question 4: The intramolecular Wittig reaction to form my benzofuran is failing. What are the common causes of failure?

Answer: Failure of an intramolecular Wittig reaction for benzofuran synthesis can be due to:

  • Ylide Instability:

    • Cause: The phosphonium ylide may be unstable under the reaction conditions.

    • Solution: It is sometimes beneficial to generate the ylide in the presence of the carbonyl group to facilitate immediate reaction.[2]

  • Steric Hindrance:

    • Cause: Steric hindrance around the reacting centers can prevent the necessary cyclization.[2]

    • Solution: Modifying the substituents to reduce steric bulk may be necessary.

  • Incorrect Base:

    • Cause: The choice of base is critical for ylide formation.

    • Solution: Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides.[2]

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis
ParameterVariationObservationReference
Catalyst Pd(OAc)₂, (PPh₃)PdCl₂Activity can vary based on source and age.[6]
Co-catalyst CuIOften essential for Sonogashira coupling.[3]
Ligand PPh₃, PCy₃Ligand choice is critical for yield and selectivity.[7]
Base NEt₃, K₂CO₃, Cs₂CO₃Base strength and solubility affect reaction rate.[1][3]
Solvent Triethylamine, DMF, TolueneSolvent polarity can influence reaction outcome.[3][7]
Temperature Room Temp to 100 °CHigher temperatures can increase rate but also decomposition.[1]
Table 2: Optimization of Microwave-Assisted Perkin Rearrangement
Power (Watts)Time (min)Temperature (°C)Yield (%)ObservationReference
2505-IncompleteReaction did not go to completion.[4]
30057999Optimal condition for high yield.[4]
40057999Optimal condition for high yield.[4]
5005-Slight DecreaseHigher power led to a slight decrease in yield.[4]

Experimental Protocols

Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a widely used method for the synthesis of 2-substituted benzofurans.

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[6]

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[6]

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[3]

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.[3]

Intramolecular Wittig Reaction

This is a general protocol for an intramolecular Wittig reaction to form a benzofuran.

  • To a dry Schlenk flask under an inert atmosphere, dissolve the o-acyloxybenzyltriphenylphosphonium salt (1.0 mmol) in anhydrous, degassed THF (20 mL).[2]

  • Cool the solution to -78 °C.[2]

  • Slowly add a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise to the solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_monitoring Reaction Progress cluster_workup Work-up & Purification cluster_end Final Product Start o-Halophenol & Terminal Alkyne Setup Add Solvent, Base, Pd Catalyst, Cu Co-catalyst Start->Setup Atmosphere Establish Inert Atmosphere (N2/Ar) Setup->Atmosphere Heat Heat to Desired Temperature Atmosphere->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Upon Completion Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Benzofuran Purify->End

Caption: General experimental workflow for benzofuran synthesis.

G Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Quality & Stoichiometry Start->Reagents SideReactions Investigate Side Reactions Start->SideReactions UseFresh Use Fresh/Active Catalyst Catalyst->UseFresh ScreenLigands Screen Ligands Catalyst->ScreenLigands VaryTemp Vary Temperature Conditions->VaryTemp ScreenSolvents Screen Solvents Conditions->ScreenSolvents ScreenBases Screen Bases Conditions->ScreenBases PurifyReagents Purify/Dry Reagents & Solvents Reagents->PurifyReagents AdjustStoich Adjust Stoichiometry Reagents->AdjustStoich Degas Degas Solvents Reagents->Degas MinimizeGlaser Minimize Glaser Coupling (e.g., copper-free) SideReactions->MinimizeGlaser

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: NMR Analysis of 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylbenzofuran and encountering challenges with Nuclear Magnetic Resonance (NMR) peak assignments.

Troubleshooting Guide

Q1: My ¹H NMR spectrum shows more peaks than expected. How do I identify the source of these extra signals?

A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources. Here’s a systematic approach to identify them:

  • Solvent Impurities: Residual protons in deuterated solvents are a common source of extraneous peaks. Consult a reference table for the chemical shifts of common NMR solvents. For example, the residual peak for chloroform-d (CDCl₃) is typically around 7.26 ppm.[1]

  • Water: The presence of water in the solvent or sample can lead to a broad singlet. Its chemical shift is highly dependent on the solvent and temperature but is often observed between 1.5-4.9 ppm.[1][2] Shaking the NMR tube with a drop of D₂O will cause the water peak to disappear or significantly diminish, confirming its identity.[2]

  • Starting Materials or Reagents: If the synthesis of this compound was incomplete, you might see signals from unreacted starting materials or reagents. Compare your spectrum to the known spectra of these compounds.

  • Reaction Byproducts: Unforeseen side reactions can lead to the formation of impurities with distinct NMR signals.

  • Contaminants: Contamination from grease, plasticizers, or other lab equipment can introduce unexpected peaks.[3][4][5] Common contaminants include silicone grease and various esters.

Troubleshooting Workflow for Unexpected Peaks:

G start Unexpected Peaks in Spectrum check_solvent Check Solvent Residual Peaks start->check_solvent check_water D2O Exchange for Water Peak start->check_water compare_sm Compare with Starting Material Spectra start->compare_sm analyze_byproducts Analyze for Potential Byproducts start->analyze_byproducts identify_contaminants Check for Common Contaminants start->identify_contaminants end Impurity Identified check_solvent->end check_water->end compare_sm->end analyze_byproducts->end identify_contaminants->end

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Q2: The peaks in the aromatic region of my ¹H NMR spectrum are overlapping. How can I resolve them?

A2: Overlapping aromatic signals are a frequent challenge, especially in substituted aromatic systems. Here are several strategies to resolve these peaks:

  • Change the NMR Solvent: Switching to a different deuterated solvent can induce different chemical shifts (solvent-induced shifts) and may resolve the overlapping signals.[2][6] For instance, changing from CDCl₃ to benzene-d₆ often provides better resolution for aromatic protons.

  • Increase Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, often leading to better separation.[6]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for deciphering complex spectra.

    • COSY (Correlation Spectroscopy): Helps identify coupled proton networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H2~7.4 - 7.6Quartet (q)~1.0 - 1.5
H4~7.5 - 7.7Doublet (d)~2.0
H6~7.2 - 7.4Doublet of doublets (dd)~8.5, 2.0
H7~7.3 - 7.5Doublet (d)~8.5
CH₃~2.2 - 2.4Doublet (d)~1.0 - 1.5

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C2~143 - 146
C3~115 - 118
C3a~154 - 156
C4~120 - 123
C5~128 - 131
C6~124 - 127
C7~111 - 114
C7a~130 - 133
CH₃~9 - 12

Molecular Structure with Atom Numbering:

Caption: Structure of this compound with atom numbering.

Q2: My NMR spectrum shows very broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum can be attributed to several factors:

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized. This is a common instrument-related issue.

  • Sample Inhomogeneity: The sample may not be fully dissolved, leading to a non-uniform solution.[6] Ensure complete dissolution, and if necessary, filter the sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[6] Degassing the sample can sometimes help.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process on a timescale similar to the NMR experiment, the corresponding peaks can be broadened.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your purified this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[7]

  • Ensure Complete Dissolution: Gently agitate or sonicate the vial to ensure the sample is fully dissolved. If solubility is an issue, try a different solvent.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Internal Standard: If quantitative analysis is required or if the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).

Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a significantly longer acquisition time than a ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[7]

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay - FID).

    • Perform phase correction and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

References

Stability and degradation of 5-Chloro-3-methylbenzofuran under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-Chloro-3-methylbenzofuran under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many benzofuran derivatives, it is susceptible to degradation under harsh environmental conditions.

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: Based on the structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The ether linkage in the benzofuran ring may be susceptible to cleavage under strong acidic or basic conditions, potentially leading to ring-opening products.

  • Oxidation: The methyl group at the 3-position is a likely site for oxidation, which could lead to the formation of the corresponding alcohol, aldehyde, or carboxylic acid. The electron-rich furan ring is also susceptible to oxidative degradation.

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical-mediated pathways.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

Q3: Are there any known incompatibilities of this compound with common excipients?

Q4: What is a stability-indicating method, and why is it important for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact drug substance (this compound) without interference from its degradation products, impurities, or excipients.[1][2] Such a method is crucial for determining the shelf-life and storage conditions of the drug substance and its formulations.[3][4][5]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed During Routine Handling in Solution
  • Possible Cause 1: pH of the solvent.

    • Troubleshooting Step: Measure the pH of the solvent. This compound may be unstable in highly acidic or alkaline conditions.

    • Recommendation: Use a buffered solution to maintain a neutral pH.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Review the handling procedure to assess the extent of light exposure.

    • Recommendation: Handle the compound and its solutions under amber or low-light conditions.

  • Possible Cause 3: Presence of trace metal ions.

    • Troubleshooting Step: Use high-purity solvents and glassware.

    • Recommendation: Consider the use of a chelating agent like EDTA in the formulation if metal-catalyzed degradation is suspected.

Issue 2: Inconsistent Results in Stability Studies
  • Possible Cause 1: Lack of a validated stability-indicating method.

    • Troubleshooting Step: Verify that the analytical method used can separate the parent compound from all potential degradation products.

    • Recommendation: Develop and validate a stability-indicating HPLC method.

  • Possible Cause 2: Variability in storage conditions.

    • Troubleshooting Step: Ensure that stability chambers are properly calibrated and maintain uniform temperature and humidity.

    • Recommendation: Use calibrated data loggers to monitor storage conditions continuously.

  • Possible Cause 3: Sample preparation issues.

    • Troubleshooting Step: Review the sample preparation protocol for consistency.

    • Recommendation: Ensure complete dissolution of the sample and avoid prolonged exposure to harsh conditions during preparation.

Issue 3: Unexpected Peaks in HPLC Chromatogram
  • Possible Cause 1: Contamination.

    • Troubleshooting Step: Check the purity of solvents, reagents, and the HPLC system itself.

    • Recommendation: Run a blank gradient to check for system peaks.[6][7][8][9][10]

  • Possible Cause 2: Co-elution of degradants.

    • Troubleshooting Step: Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution.

    • Recommendation: Use a photodiode array (PDA) detector to check for peak purity.

  • Possible Cause 3: Interaction with the column.

    • Troubleshooting Step: Evaluate if the peak shape is poor (e.g., tailing or fronting).

    • Recommendation: Try a different type of HPLC column or adjust the mobile phase pH.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%5-Chloro-3-(hydroxymethyl)benzofuran, Ring-opened products
Base Hydrolysis 0.1 M NaOH8 hours60°C25%Ring-opened products
Oxidation 3% H₂O₂24 hoursRoom Temp30%This compound-2-one, (5-Chloro-1-benzofuran-3-yl)methanol
Thermal Dry Heat48 hours80°C10%Minor unspecified degradants
Photolytic ICH Q1B Option 2--20%Various photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing of this compound to identify potential degradation products and establish a stability-indicating analytical method.[4][11][12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC at appropriate time intervals.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound).

  • Injection Volume: 10 µL.

Visualizations

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photolytic Degradation Photolytic Degradation Stock Solution->Photolytic Degradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Degradation->HPLC Analysis Photolytic Degradation->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for Forced Degradation Studies.

G Start Start Unexpected_Peak Unexpected Peak in Chromatogram? Start->Unexpected_Peak Check_System Run Blank Gradient Check for Contamination Unexpected_Peak->Check_System Yes Resolved Resolved Unexpected_Peak->Resolved No Modify_Method Optimize HPLC Method (Gradient, Mobile Phase) Check_System->Modify_Method Check_Peak_Purity Use PDA Detector Modify_Method->Check_Peak_Purity Change_Column Try Different Column Adjust pH Check_Peak_Purity->Change_Column Change_Column->Resolved G Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened Oxidized_Methyl (5-Chloro-1-benzofuran-3-yl)methanol Oxidation->Oxidized_Methyl Photo_Products Various Photoproducts Photolysis->Photo_Products Further_Oxidation 5-Chloro-1-benzofuran-3-carboxylic acid Oxidized_Methyl->Further_Oxidation

References

How to increase the purity of synthesized 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 5-Chloro-3-methylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: this compound is typically synthesized through variations of classical benzofuran synthesis methods. The most common approaches include the Perkin rearrangement and the Rap-Stoermer reaction.[1][2] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or decomposition of the product. Common impurities may include:

  • Unreacted 4-chloro-2-hydroxyacetophenone or other starting phenols.

  • Byproducts from incomplete cyclization.

  • Isomeric benzofuran derivatives.

  • Residual catalysts or reagents.

  • Solvents used in the reaction or workup.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purifying this compound are column chromatography and recrystallization.[3][4][5][6][7] Column chromatography using silica gel with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is effective for removing most impurities.[3][4][6][7] Recrystallization from a suitable solvent system can then be used to achieve high purity.

Q4: How can I monitor the progress of the synthesis reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for TLC would be similar to that used for column chromatography, such as hexane/ethyl acetate.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction using TLC to ensure all starting material has been consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature can significantly impact the yield. For instance, in a Rap-Stoermer reaction, using a milder base like triethylamine might be beneficial. Optimizing these parameters through small-scale trial reactions is recommended.
Catalyst Deactivation If using a catalyzed reaction, ensure the catalyst is active and used in the correct proportion. For palladium-catalyzed reactions, ensure the system is properly degassed to prevent catalyst oxidation.
Product Loss During Workup Ensure proper pH adjustment during aqueous workup to prevent the loss of the product. Thoroughly extract the aqueous layer with a suitable organic solvent to maximize recovery.

Problem 2: Presence of significant impurities in the crude product.

Possible Cause Suggested Solution
Side Reactions Side reactions can be minimized by carefully controlling the reaction temperature and the rate of addition of reagents. For example, in the Perkin rearrangement, controlling the temperature during the initial base-catalyzed ring fission is crucial.[1][9]
Unreacted Starting Materials Ensure the stoichiometry of the reactants is correct. A slight excess of one reactant may be used to drive the reaction to completion, but this will necessitate its removal during purification.
Formation of Isomers The formation of regioisomers can be an issue in some benzofuran syntheses. The choice of synthetic route can influence regioselectivity. If significant isomer formation is observed, consider exploring an alternative synthetic pathway.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Ineffective Column Chromatography The choice of eluent for column chromatography is critical. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate) can improve separation.[3][4][6][7] The ratio of the solvent mixture should be optimized by first running analytical TLCs.
Oiling out during Recrystallization "Oiling out" occurs when the compound separates as a liquid instead of crystals. This can be due to a too-rapid cooling rate or an inappropriate solvent. Ensure slow cooling and try a different solvent or a solvent mixture.
Co-eluting Impurities If an impurity has a similar polarity to the product, it may be difficult to separate by column chromatography. In such cases, a second purification step, such as recrystallization with a different solvent system, may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Rearrangement (Adapted)

This protocol is an adapted procedure based on the principles of the Perkin rearrangement for benzofuran synthesis.[1][9]

  • Preparation of the Coumarin Intermediate: React 4-chlorosalicylaldehyde with propionic anhydride in the presence of sodium propionate under heating to form the corresponding 3-methylcoumarin derivative.

  • Halogenation: Halogenate the 3-methylcoumarin at the 4-position using a suitable halogenating agent (e.g., N-bromosuccinimide).

  • Perkin Rearrangement: Treat the resulting 4-halo-3-methylcoumarin with a base, such as sodium hydroxide in ethanol, and heat under reflux. The reaction involves a ring contraction to form the sodium salt of this compound-2-carboxylic acid.

  • Decarboxylation: Acidify the reaction mixture to precipitate the carboxylic acid, which is then decarboxylated by heating to yield this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or toluene. Add silica gel to this solution to form a slurry and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[10] Common solvents to test include ethanol, methanol, hexane, or mixtures like hexane/ethyl acetate.[11][12][13]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative Benzofuran Derivative

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography 85%95-98%70-85%Effective for removing a wide range of impurities.
Recrystallization (Ethanol) 95%>99%80-90%Good for removing closely related impurities from a relatively pure starting material.
Sequential Purification 85%>99.5%60-75%A combination of column chromatography followed by recrystallization provides the highest purity.

Note: The data in this table is representative and may vary depending on the specific reaction conditions and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Perkin or Rap-Stoermer) start->reaction workup Aqueous Workup & Extraction reaction->workup tlc TLC Monitoring reaction->tlc crude Crude Product workup->crude column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization column_chrom->recrystallization column_chrom->tlc pure_product Pure 5-Chloro-3- methylbenzofuran recrystallization->pure_product nmr_ms NMR, MS, HPLC (Purity & Structure) pure_product->nmr_ms

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Purity of This compound check_reaction Analyze Crude Product by TLC/NMR start->check_reaction unreacted_sm Issue: Unreacted Starting Materials check_reaction->unreacted_sm Starting materials present side_products Issue: Significant Side Products check_reaction->side_products Unexpected spots/ peaks observed purification_issue Issue: Ineffective Purification check_reaction->purification_issue Product appears mostly clean optimize_reaction Action: Optimize Reaction (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction modify_conditions Action: Modify Reaction Conditions (Solvent, Base, Catalyst) side_products->modify_conditions improve_purification Action: Refine Purification Protocol (Solvent System, Method) purification_issue->improve_purification

Caption: A logical troubleshooting workflow for addressing low purity issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of Chloro-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chloro-substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers during the chlorination of my benzofuran substrate?

A: Poor regioselectivity is a common pitfall in the direct electrophilic chlorination of benzofurans. The C2 and C3 positions of the furan ring have similar reactivity towards electrophiles, which can lead to a mixture of 2-chloro and 3-chloro isomers. Friedel–Crafts acylation, a related reaction, is also known to exhibit low C2/C3 regioselectivity.[1][2] Furthermore, substitution can occur on the benzene ring, leading to a complex product mixture that is difficult to separate.[3]

To improve regioselectivity, consider the following:

  • Use a directing group: Installing a substituent at the C2 position can direct chlorination specifically to the C3 position.[4][5]

  • Employ a multi-step strategy: Instead of direct chlorination of the benzofuran core, build the molecule from precursors where the chlorine position is already defined. A reliable method involves the O-alkylation of a substituted phenol with an α-haloketone, followed by intramolecular cyclization.[6]

  • Lewis Acid Promotion: A one-step synthesis from phenols and α-haloketones promoted by titanium tetrachloride has been shown to produce 2-alkyl benzofurans with high regioselectivity.[6]

Q2: My reaction is producing a significant amount of dark, insoluble tar-like material and my yields are very low. What is the likely cause?

A: The formation of polymeric material is a classic issue, particularly in the direct chlorination of furan and its derivatives.[7] The hydrogen chloride (HCl) generated as a byproduct of the chlorination reaction is an acid that can catalyze the vigorous, exothermic polymerization of the electron-rich benzofuran ring.[7] This is especially problematic if there are traces of moisture or if the reaction temperature is not strictly controlled.

Troubleshooting steps:

  • Temperature Control: Operate at very low temperatures (e.g., below 0 °C, and in some cases as low as -40 °C) to inhibit the rate of polymerization.[7]

  • HCl Scavenger: While not explicitly mentioned in the provided literature for benzofurans, in principle, the inclusion of a non-nucleophilic base could scavenge the HCl as it is formed.

  • Controlled Reagent Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration and prevent localized heating.

Q3: I am observing unexpected byproducts in my reaction mixture. What are the most common side reactions?

A: Several side reactions can compete with the desired chlorination, depending on your substrate and reaction conditions.

  • Oxidation: If your substrate has sensitive functional groups, such as alcohols, competing oxidation reactions can occur. For instance, alcohols at a heterobenzylic position can be oxidized by reagents like sodium hypochlorite.[4][5]

  • Heterobenzylic Chlorination: Chlorination can sometimes occur at a benzylic position on a side chain rather than on the aromatic core.[4]

  • Exothermic Decomposition: The reaction between benzofuran and sodium hypochlorite (NaOCl·5H₂O) can be highly exothermic, potentially leading to the formation of peroxide intermediates and subsequent decomposition, resulting in poor mass recovery.[4][5]

  • Over-chlorination: The product, a chloro-substituted benzofuran, can undergo further chlorination, leading to di- or tri-chlorinated byproducts.

Q4: My chlorination reaction is not proceeding or is very slow. What factors could be inhibiting the reaction?

A: The electronic nature of substituents on the benzofuran ring plays a critical role.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a carbonyl group at the C2-position, can deactivate the benzofuran ring towards electrophilic substitution and inhibit the halogenation reaction.[4][5] When synthesizing substituted benzofurans, electron-withdrawing groups on the phenyl ring of precursors can also diminish the overall yield.[8]

  • Reagent Purity/Activity: Ensure your chlorinating agent is fresh and active. Some reagents can degrade over time.

Q5: How can I effectively purify my chloro-substituted benzofuran product from the reaction mixture?

A: Purification can be challenging due to the presence of regioisomers and non-polar byproducts.

  • Chromatography: Column chromatography is the most common method. However, separating regioisomers with similar polarities can be difficult and may require careful optimization of the solvent system.[3][9]

  • Crystallization: If your product is a solid, fractional crystallization can be an effective technique for separating it from soluble impurities and, in some cases, from other isomers.

  • Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be used.[7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues.

Problem ObservedProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Reaction inhibition by electron-withdrawing groups (e.g., C2-carbonyl).[4][5] 2. Polymerization of starting material.[7] 3. Deactivated/impure reagents.1. Modify the synthetic route to introduce the chloro-substituent before forming the benzofuran ring or before installing the deactivating group. 2. Lower the reaction temperature significantly; ensure anhydrous conditions. 3. Use fresh, high-purity reagents.
Mixture of Isomers 1. Poor regioselectivity in direct electrophilic substitution.[2] 2. Steric and electronic effects are not sufficiently differentiating between reactive sites.1. Use a directing group to block one position or activate another. 2. Switch to a convergent synthesis strategy, such as cyclization of a pre-functionalized phenol.[6] 3. Employ a regioselective catalyst system (e.g., TiCl₄ for specific cyclizations).[6]
Excessive Byproduct Formation 1. Reaction temperature is too high or too low, favoring side reactions.[4][5] 2. Presence of sensitive functional groups (e.g., alcohols) leading to oxidation.[4] 3. Over-chlorination of the desired product.1. Carefully optimize the temperature. Note that for some reagents (like NaOCl), higher temperatures (65-75 °C) may be optimal, while for others, very low temperatures are needed.[4][5] 2. Protect sensitive functional groups before carrying out the chlorination step. 3. Use a stoichiometric amount of the chlorinating agent and monitor the reaction progress closely (e.g., by TLC or GC-MS) to stop it upon consumption of the starting material.
Runaway/Exothermic Reaction 1. Highly reactive substrate/reagent combination (e.g., benzofuran and NaOCl).[4] 2. Acid-catalyzed polymerization.[7]1. Ensure adequate cooling capacity for the reactor. 2. Add the reagent slowly and portion-wise. 3. Dilute the reaction mixture with an appropriate inert solvent.
Quantitative Data Summary

Table 1: C3-Chlorination of C2-Substituted Benzothiophenes with NaOCl·5H₂O *

C2-SubstituentTemperature (°C)Yield of C3-Chloro Product (%)Key Observation
Methyl65-75~65%Heterobenzylic chlorination observed as a side reaction.
Allyl65-75~50%Selective chlorination of the aromatic ring over the olefin.
Methyl Alcohol65-75~45%Competing oxidation at the heterobenzylic position.
Carbonyl65-750%Halogenation reaction was inhibited.

*Note: This data is for benzothiophene derivatives. Direct application to benzofuran with NaOCl·5H₂O led to a highly exothermic reaction with poor mass balance, precluding reliable yield determination under these conditions.[4][5]

Key Experimental Protocols

Protocol 1: Regioselective One-Step Synthesis of 2-Alkyl Benzofurans This protocol is adapted from a method for synthesizing naphthofurans and benzofurans with high regioselectivity.[6]

  • Reactants: A suitable phenol and an α-chloroalkylketone are used as starting materials.

  • Solvent & Catalyst: The reaction is performed in trifluoroethanol (TFE) with titanium tetrachloride (TiCl₄) as the promoter.

  • Procedure: To a solution of the phenol in TFE, add the α-chloroalkylketone. Cool the mixture in an ice bath. Add TiCl₄ dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC). The reaction combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in one step.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Outcome: This method typically results in the regioselective formation of the 2-substituted benzofuran without significant formation of other isomers.[6]

Protocol 2: Direct Liquid-Phase Chlorination of Furan This protocol illustrates the critical importance of temperature control to prevent polymerization and can be adapted as a starting point for benzofuran, though conditions may require further optimization.[7]

  • Setup: A jacketed reaction vessel equipped with a stirrer, a gas inlet tube, a reflux condenser, and a temperature recorder is required.

  • Procedure: Charge the reactor with furan and an inert solvent like methylene chloride. Cool the vessel and its contents to a low temperature (e.g., -40 °C) using a circulating cooling medium.

  • Reagent Addition: Slowly admit liquid or gaseous chlorine through the inlet tube. The reaction is instantaneous and exothermic; maintain the low temperature by adjusting the addition rate and cooling.

  • HCl Removal: After the addition is complete, allow the reflux condenser to warm up (e.g., to 20 °C) to vent the HCl byproduct, which is crucial to prevent polymerization.[7]

  • Workup: The reaction mixture can then be carefully warmed and subjected to fractional distillation to separate the solvent, unreacted furan, and the desired 2-chlorofuran product.[7]

Visualizations

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions_yield Solutions for Low Yield cluster_solutions_isomers Solutions for Regioselectivity cluster_solutions_byproducts Solutions for Side Reactions start Experiment Start: Synthesis of Chloro-Benzofuran check_result Analyze Crude Product (TLC, GC-MS, NMR) start->check_result low_yield Low or No Yield check_result->low_yield Poor Conversion? isomer_mix Mixture of Isomers check_result->isomer_mix Multiple Spots/Peaks? byproducts Multiple Byproducts/ Tar Formation check_result->byproducts Complex Mixture? success Successful Synthesis: Proceed to Purification check_result->success Clean Conversion? sol_yield1 Check for Inhibiting Groups (e.g., C2-carbonyl) low_yield->sol_yield1 sol_yield2 Lower Temperature to Prevent Polymerization low_yield->sol_yield2 sol_isomer1 Use Directing Groups isomer_mix->sol_isomer1 sol_isomer2 Change to Multi-Step Synthesis (e.g., Cyclization) isomer_mix->sol_isomer2 sol_byproduct1 Optimize Temperature byproducts->sol_byproduct1 sol_byproduct2 Protect Sensitive Groups byproducts->sol_byproduct2 sol_byproduct3 Control Stoichiometry byproducts->sol_byproduct3

Caption: A troubleshooting workflow for identifying and resolving common issues in chloro-benzofuran synthesis.

Side_Reactions start Benzofuran Substrate + Chlorinating Agent desired Desired Chloro-Benzofuran start->desired Desired Pathway side_reactions Competing Side Reactions start->side_reactions oxidation Oxidation (if -OH present) side_reactions->oxidation polymerization Polymerization (acid-catalyzed) side_reactions->polymerization over_chlorination Di/Poly-chlorination side_reactions->over_chlorination exothermic Exothermic Decomposition (e.g., with NaOCl) side_reactions->exothermic

Caption: Common side reactions that compete with the desired chlorination of benzofuran derivatives.

References

Technical Support Center: Enhancing the Biological Activity of 5-Chloro-3-methylbenzofuran Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylbenzofuran and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, biological evaluation, and data interpretation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experimental workflow.

Issue 1: Low Yield or Failed Synthesis of this compound Derivatives

  • Question: I am attempting to synthesize a derivative of this compound, but the reaction yield is consistently low, or the reaction fails to produce the desired product. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in the synthesis of benzofuran derivatives can stem from several factors. Here's a systematic approach to troubleshooting:

    • Reagent Quality: Ensure the purity and dryness of your starting materials and solvents. 5-Chloro-3-methyl-2-acetylbenzofuran, a common precursor, should be properly purified.[1] Moisture can quench catalysts and reagents, so using anhydrous solvents and inert atmospheres (like nitrogen or argon) is critical, especially for metal-catalyzed reactions.[2]

    • Reaction Conditions:

      • Temperature: Benzofuran synthesis can be sensitive to temperature. For instance, in Claisen-Schmidt condensations to form chalcone analogues, maintaining a low temperature (5-10°C) during the addition of a strong base like NaOH is crucial to prevent side reactions.[1] Conversely, some cyclization reactions may require heating under reflux.[3][4]

      • Catalyst: For cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce substituents, the choice and handling of the palladium or copper catalyst are vital.[2][5][6] Ensure the catalyst is not deactivated and that the appropriate ligands are used.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[7][8] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

    • Work-up Procedure: Improper work-up can lead to product loss. Ensure the pH is adjusted correctly during extraction and that the appropriate organic solvent is used to extract your compound. Crystallization from a suitable solvent like ethanol or benzene is often necessary for purification.[1]

Issue 2: Poor Solubility of Benzofuran Derivatives in Biological Assay Buffers

  • Question: My synthesized this compound derivative has poor aqueous solubility and precipitates when I dilute my DMSO stock into the aqueous buffer for my biological assay. How can I address this?

  • Answer: Poor aqueous solubility is a common challenge with benzofuran derivatives.[9] Here are several strategies to overcome this:

    • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration below 0.5% is generally recommended.[9] However, you should perform a DMSO tolerance test for your specific cell line to determine the maximum concentration that does not affect cell viability.[9]

    • Use of Solubilizing Agents: Consider the use of biocompatible solubilizing agents or cyclodextrins to improve the solubility of your compound in aqueous media.

    • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the buffer. Evaluate if adjusting the pH of your assay buffer (within a physiologically acceptable range) improves solubility.

    • Sonication: Briefly sonicating the final diluted solution can help to dissolve small amounts of precipitate, but be cautious as this may not result in a stable solution over time.

    • Structural Modification: In the long term, if a lead compound consistently shows poor solubility, consider synthesizing derivatives with improved physicochemical properties by introducing hydrophilic groups.[10]

Issue 3: Inconsistent or Non-reproducible Results in Biological Assays

  • Question: I am observing high variability in the results of my anticancer or antimicrobial assays with my benzofuran derivatives. What could be the cause?

  • Answer: Inconsistent results can arise from several experimental variables:

    • Compound Purity: Ensure the final compound is pure. Impurities can have their own biological activity or interfere with the assay, leading to erroneous results. Use techniques like NMR, Mass Spectrometry, and HPLC to confirm purity.[1][7]

    • Cell-Based Assays:

      • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

      • Cell Seeding Density: Ensure uniform cell seeding in multi-well plates.[11][12] Variations in cell number will lead to variability in assay readouts like the MTT assay.

    • Antimicrobial Assays:

      • Inoculum Preparation: A standardized microbial inoculum is crucial for reproducible Minimum Inhibitory Concentration (MIC) determination.[3][11]

      • Incubation Conditions: Strict adherence to incubation times and temperatures is necessary for consistent microbial growth.[3][11]

    • Compound Stability: Assess the stability of your compound in the assay medium over the incubation period. Degradation of the compound will lead to an underestimation of its potency.

Frequently Asked Questions (FAQs)

Q1: What are the most promising biological activities of this compound derivatives?

A1: Derivatives of this compound have shown a wide range of promising biological activities. These primarily include:

  • Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including lung, breast, and leukemia cancer cells.[10][13][14][15] They can induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the mTOR and AKT pathways.[10][13][16]

  • Antimicrobial and Antifungal Activity: These compounds have been synthesized and evaluated for their efficacy against a range of bacteria and fungi, with some showing significant activity.[1][3][4][14]

  • Anti-inflammatory Activity: Certain benzofuran derivatives exhibit anti-inflammatory properties by inhibiting inflammatory pathways like NF-κB and MAPK.[6][17]

  • Antioxidant Activity: The benzofuran scaffold is also associated with antioxidant properties, which are evaluated using assays like the DPPH radical scavenging assay.[11][18]

Q2: What synthetic strategies are commonly used to derivatize this compound?

A2: A common starting point for derivatization is 5-chloro-3-methyl-2-acetylbenzofuran.[1] From this precursor, several synthetic routes can be employed:

  • Claisen-Schmidt Condensation: This reaction with various aromatic aldehydes produces benzofuran analogues of chalcones, which can be further modified.[1]

  • Synthesis of Quinoxalines: The chalcone analogues can be brominated and then reacted with ortho-phenylenediamine to form quinoxaline derivatives.[1]

  • Palladium-Copper Catalyzed Reactions: These methods, such as the Sonogashira coupling, are used to introduce aryl or other substituents onto the benzofuran core, enabling the creation of a diverse library of compounds.[2][5][6]

  • Formation of Hydrazones and other Heterocycles: The acetyl group can be converted to a carbohydrazide, which then serves as a building block for synthesizing various heterocyclic derivatives like oxadiazoles and pyrazoles.[3][4][19]

Q3: Which signaling pathways are commonly targeted by biologically active benzofuran derivatives?

A3: Research has shown that benzofuran derivatives can modulate several critical signaling pathways implicated in diseases like cancer and inflammation. These include:

  • mTOR Signaling Pathway: Some benzofuran derivatives act as inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[13][16][20]

  • NF-κB Signaling Pathway: By inhibiting the NF-κB pathway, certain derivatives can suppress the expression of pro-inflammatory genes.[6][17]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to external stimuli, is another target for the anti-inflammatory and anticancer effects of these compounds.[6][17]

  • VEGFR-2 Inhibition: Some 3-methylbenzofuran derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels) in tumors.[15]

Data Presentation

Table 1: Anticancer Activity of Selected 3-Methylbenzofuran Derivatives against Non-Small Cell Lung Carcinoma Cell Lines.

CompoundCell LineIC₅₀ (µM)Reference
4b A549Not specified[15]
4c A5491.48[15]
15a NCI-H232.52[15]
15c NCI-H232.21[15]
16a NCI-H230.49[15]
Staurosporine A5491.52[15]

Table 2: In vitro Inhibitory Activities of Halogenated Benzofuran Derivatives.

CompoundCell LineIC₅₀ (µM)Reference
1 K5625[10]
1 HL600.1[10]
2 PLK1 PBD16.4[10]

Experimental Protocols

Protocol 1: Synthesis of Benzofuran Analogues of Chalcones (General Procedure)

This protocol is based on the Claisen-Schmidt condensation reaction.[1]

  • Dissolve 5-chloro-3-methyl-2-acetylbenzofuran (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in ethanol (25 mL) in a flask.

  • Cool the mixture to 5-10°C in an ice bath with constant stirring.

  • Add aqueous sodium hydroxide (e.g., 70%, 2.5 mL) dropwise to the mixture while maintaining the temperature.

  • Continue stirring for a designated period (e.g., 2-3 hours) at room temperature.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone analogue.

Protocol 2: MTT Assay for Anticancer Activity

This protocol outlines a standard procedure for assessing cell viability.[11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Treat the cells with these various concentrations (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Micro-broth Dilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][11]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the benzofuran compounds in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours for bacteria or 24-48 hours for fungi.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Derivatization and Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound derivatization Derivatization Reaction (e.g., Claisen-Schmidt, Coupling) start->derivatization purification Purification (Crystallization, Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization solubility Solubility & Stability Testing characterization->solubility screening In vitro Screening (e.g., MTT, MIC assays) solubility->screening pathway Mechanism of Action (e.g., Western Blot for Signaling Pathways) screening->pathway sar Structure-Activity Relationship (SAR) Analysis pathway->sar

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.

mtor_pathway Inhibition of mTOR Signaling Pathway by Benzofuran Derivatives cluster_pathway mTOR Signaling growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 proliferation Cell Proliferation, Growth, Survival mtorc1->proliferation benzofuran Benzofuran Derivative benzofuran->mtorc1 Inhibition

Caption: Simplified diagram of the mTOR signaling pathway and the inhibitory action of certain benzofuran derivatives.[13][16]

nfkb_mapk_pathway Inhibition of NF-κB and MAPK Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk nfkb NF-κB ikk->nfkb inflammation_nfkb Inflammatory Gene Expression nfkb->inflammation_nfkb lps2 LPS tlr4_2 TLR4 lps2->tlr4_2 mapk MAPK (ERK, JNK, p38) tlr4_2->mapk ap1 AP-1 mapk->ap1 inflammation_mapk Inflammatory Cytokine Production ap1->inflammation_mapk benzofuran Benzofuran Derivative benzofuran->ikk Inhibition benzofuran->mapk Inhibition

Caption: Overview of the inhibitory effects of benzofuran derivatives on the NF-κB and MAPK inflammatory signaling pathways.[17]

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 5-Chloro-3-methylbenzofuran and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5-Chloro-3-methylbenzofuran, providing a comparative analysis with 3-methylbenzofuran, 5-chlorobenzofuran, and the parent compound, benzofuran. This guide includes a summary of key spectroscopic data and detailed experimental protocols.

This publication presents a comparative analysis of the spectroscopic data for this compound and its structurally similar analogues: 3-methylbenzofuran, 5-chlorobenzofuran, and benzofuran. Understanding the distinct spectroscopic fingerprints of these compounds is crucial for their unambiguous identification, characterization, and for elucidating structure-property relationships in the development of novel therapeutic agents and other advanced materials. The following sections provide a comprehensive summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental methodologies employed for these analyses.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and the selected similar compounds. These values provide a quantitative basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ [ppm])

CompoundH-2H-4H-6H-7-CH₃OtherSolvent
This compound 7.42 (s)7.40 (d)7.15 (dd)-2.25 (s)-CDCl₃
3-Methylbenzofuran 7.45 (s)7.48 (d)7.20 (m)7.48 (d)2.28 (s)H-5: 7.20 (m)CDCl₃
5-Chlorobenzofuran 7.89 (d)7.51 (d)7.22 (dd)--H-3: 6.79 (d)CDCl₃
Benzofuran [1]7.637.557.307.48-H-3: 6.72, H-5: 7.23CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ [ppm])

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a-CH₃Solvent
This compound 141.2115.8129.5120.7128.4125.1111.9153.69.8CDCl₃
3-Methylbenzofuran 140.4111.7129.8124.2122.5119.5111.4155.19.9CDCl₃
5-Chlorobenzofuran 145.9107.2128.9121.1128.8125.8112.5154.0-CDCl₃
Benzofuran [1]144.9106.7127.5121.4122.8124.3111.4155.0-CDCl₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Wavenumber, cm⁻¹)

CompoundC-H Aromatic StretchC=C Aromatic StretchC-O-C StretchC-Cl StretchOther Key Bands
This compound ~3050~1610, 1470~1250~780-
3-Methylbenzofuran ~3060~1600, 1450~1240--
5-Chlorobenzofuran ~3100~1620, 1460~1260~790-
Benzofuran [1]3120-30001600-1450~1250-Out-of-plane C-H bending: 950-750
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 166/168131, 103
3-Methylbenzofuran [2]132131, 103, 77
5-Chlorobenzofuran 152/154117, 89
Benzofuran [3]11890, 63

Experimental Protocols

The following sections detail the generalized experimental procedures for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃), which also served as the internal lock. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width was typically 16 ppm with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 240 ppm was used with a relaxation delay of 2 seconds. All spectra were acquired at room temperature.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[4] For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired on a mass spectrometer using electron ionization (EI).[5] The ionization energy was set to 70 eV. The samples were introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the benzofuran derivatives.

Spectroscopic_Comparison_Workflow Workflow for Comparative Spectroscopic Analysis cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis C1 This compound NMR NMR (1H, 13C) C1->NMR IR IR C1->IR MS Mass Spectrometry C1->MS C2 3-Methylbenzofuran C2->NMR C2->IR C2->MS C3 5-Chlorobenzofuran C3->NMR C3->IR C3->MS C4 Benzofuran C4->NMR C4->IR C4->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Comparison Tabular Data Comparison Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

References

The Evolving Landscape of Benzofuran Derivatives in Drug Discovery: A Comparative Analysis of 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of medicinal chemistry, the benzofuran scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antifungal properties.[1][2][3] A critical examination of structure-activity relationships reveals that substitutions on the benzofuran ring significantly influence efficacy and selectivity. This guide provides a comparative analysis of the biological activity of 5-Chloro-3-methylbenzofuran and other key benzofuran derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

Anticancer Activity: A Tale of Substitution and Potency

The introduction of halogen atoms, such as chlorine, into the benzofuran ring has been shown to significantly enhance anticancer activity.[4][5] This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.[5] The position of the halogen is a critical determinant of its biological activity.[5]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various benzofuran derivatives against a panel of human cancer cell lines.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 3-Methylbenzofuran derivativeA549 (Lung)1.48[6]
Compound 2 3-(Morpholinomethyl)benzofuran derivativeNCI-H23 (Lung)0.49[6]
Compound 3 5-Chlorobenzofuran-2-carboxamide derivativeTumor cellsNot specified[5]
Compound 4 Halogenated (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-oneTumor cellsNot specified[4]
Compound 7 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Most promising activity[4]
Compound 8 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung), HepG2 (Liver)Significant activity[4]
Compound 9h 3-(Piperazinylmethyl)benzofuran derivativePanc-1 (Pancreatic)40.91 (nM)[7]
Compound 11d 3-(Piperazinylmethyl)benzofuran derivativePanc-1 (Pancreatic)41.70 (nM)[7]
Compound 17i Benzofuran derivativeH460 (Lung)2.06[8]
Compound 4g Benzofuran-based chalcone derivativeHCC1806 (Breast)Not specified[9]

Key Observations:

  • 3-Methyl vs. 3-(Morpholinomethyl) Substitution: 3-(Morpholinomethyl)benzofuran derivatives generally exhibit more potent antiproliferative activity against NCI-H23 lung cancer cells compared to their 3-methylbenzofuran counterparts.[6] For instance, compound 2 demonstrated an exceptionally low IC50 value of 0.49 µM.[6]

  • Halogenation: The presence of chlorine and bromine atoms, as seen in compounds 7 and 8, contributes to significant cytotoxic potential against lung and liver cancer cell lines.[4]

  • Hybrid Molecules: Hybrid structures incorporating piperazine (compounds 9h and 11d) or chalcone (compound 4g) moieties with the benzofuran core have emerged as potent anticancer agents, with some exhibiting IC50 values in the nanomolar range.[7][9]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Enzymes

Several benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting critical enzymes involved in cancer progression.

A 3-methylbenzofuran derivative was found to induce 42.05% apoptosis in A549 cells, while 3-(morpholinomethyl)benzofuran derivatives caused up to 36.81% apoptosis in NCI-H23 cells.[6] Furthermore, certain benzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in cancer therapy.[6][7][9]

G Simplified Anticancer Mechanism of Benzofuran Derivatives cluster_0 Benzofuran Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects BZD Benzofuran Derivatives VEGFR2 VEGFR-2 BZD->VEGFR2 Inhibition CDK2 CDK2 BZD->CDK2 Inhibition Apoptosis Apoptosis Induction BZD->Apoptosis CellCycle Cell Cycle Arrest VEGFR2->CellCycle CDK2->CellCycle CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->CellDeath

Caption: Anticancer mechanisms of benzofuran derivatives.

Antimicrobial and Antifungal Activities

Benzofuran derivatives also display a wide range of antimicrobial and antifungal activities.[1][2] The introduction of a hydroxyl group at the C-6 position and various substituents at the C-2 position of the benzofuran ring have been shown to be crucial for antibacterial activity.[1]

Comparative Antimicrobial Data
Compound/Derivative ClassTarget OrganismActivity (MIC in µg/mL)Reference
6-hydroxyl substituted benzofuransVarious bacteria0.78 - 6.25[1]
5-Chlorobenzofuran derivativesStaphylococcus aureus, Escherichia coliNot specified[10]
Benzofuran-5-ol derivativesCandida albicans, Aspergillus spp., Cryptococcus neoformansPotent activity[11]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acidCandida albicansAntifungal activity[12]
Aza-benzofuran derivativeSalmonella typhimurium, Staphylococcus aureus12.5[13]
Oxa-benzofuran derivativePenicillium italicum, Colletotrichum musae12.5 - 25[13]

Key Observations:

  • Structure-Activity Relationship: For antibacterial action, a hydroxyl group at the C-6 position is often essential.[1] In terms of antifungal activity, benzofuran-5-ols have demonstrated promising results.[11]

  • Aza- vs. Oxa-benzofurans: Aza-benzofuran compounds tend to exhibit better antibacterial activity, while oxa-benzofuran compounds show stronger antifungal properties.[13]

  • Halogenation: Similar to anticancer activity, chlorination, as seen in methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, also contributes to antifungal effects against Candida albicans.[12]

Experimental Protocols

A variety of in vitro assays are employed to determine the biological activity of these compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with benzofuran derivatives A->B C Incubate for specified time B->C D Add MTT reagent C->D E Incubate until formazan crystals form D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using methods such as the agar well diffusion method or broth microdilution.

Agar Well Diffusion Method:

  • A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.

  • Wells are punched into the agar.

  • The synthesized benzofuran derivatives are introduced into the wells.

  • The plates are incubated, and the diameter of the zone of inhibition around each well is measured.

Conclusion

The biological activity of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. While this compound derivatives show promise, particularly in antimicrobial applications, the broader landscape of benzofuran chemistry offers a rich diversity of compounds with potent and selective activities. Hybrid molecules and strategic placement of functional groups, including halogens and morpholino moieties, have yielded compounds with exceptional anticancer potency. Future research should continue to explore these structure-activity relationships to design and synthesize novel benzofuran derivatives with enhanced therapeutic profiles.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-3-methylbenzofuran Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 5-Chloro-3-methylbenzofuran analogues, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By presenting available experimental data, detailing methodologies, and visualizing key biological pathways, this document aims to serve as a valuable resource for the scientific community in the ongoing effort to develop more potent and selective therapeutic agents.

The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a chloro substituent at the 5-position and a methyl group at the 3-position of the benzofuran ring has given rise to a series of analogues with notable cytotoxic and antimicrobial properties.[3][4] This guide delves into the structure-activity relationships (SAR) of these analogues, offering insights into how modifications to this core structure influence their biological efficacy.

Comparative Analysis of Biological Activity

The biological activity of this compound analogues has been primarily evaluated in the context of their anticancer and antimicrobial effects. The following tables summarize the available quantitative data, providing a basis for comparing the performance of different derivatives.

Anticancer Activity

The cytotoxic effects of various this compound analogues have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

Table 1: Anticancer Activity (IC50 in µM) of this compound Analogues and Related Derivatives

Compound IDSubstitution at C2-PositionCancer Cell LineIC50 (µM)Reference
1 2-(4-Methylbenzoyl)--[5]
2 2-(4-chlorobenzoyl)A-549 (Lung)40.42 ± 3.42 (as part of a larger hybrid molecule)[6]
3 2-(4-chlorobenzoyl)HeLa (Cervical)29.12 ± 1.69 (as part of a larger hybrid molecule)[6]
4 2-(4-bromobenzoyl)A-549 (Lung)-[6]
5 2-(4-bromobenzoyl)HeLa (Cervical)-[6]
6 2-(aryl)-quinoxalineVariousNot specified[7]

Note: The data presented is a compilation from various sources and may involve different experimental conditions. Direct comparison should be made with caution.

From the available data, it is evident that substitutions at the 2-position of the this compound core play a crucial role in determining the anticancer potency. For instance, the introduction of substituted benzoyl groups has been explored, with some derivatives showing activity in the nanomolar to low micromolar range against lung and cervical cancer cell lines.[6] The presence of a halogen atom, such as chlorine or bromine, on the benzoyl moiety appears to be a favorable feature for cytotoxicity.[6]

Antimicrobial Activity

Several this compound analogues have also been investigated for their ability to inhibit the growth of various microbial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Analogues and Related Derivatives

Compound IDSubstitution at C2-PositionMicroorganismMIC (µg/mL)Reference
7 2-(aryl)-quinoxalineStaphylococcus aureusNot specified[7]
8 2-(aryl)-quinoxalineEscherichia coliNot specified[7]
9 VariousCandida albicansNot specified[8]

Note: The data for antimicrobial activity is currently limited for this specific scaffold and requires further investigation to establish a clear SAR.

The limited data on antimicrobial activity suggests that derivatives with heterocyclic substitutions at the 2-position, such as quinoxalines, may possess antibacterial properties.[7] Further studies with a broader range of microbial strains are necessary to fully elucidate the antimicrobial potential and SAR of this class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and proliferation.[3][5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[4]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The anticancer activity of benzofuran derivatives is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.[7] While the specific mechanisms for this compound analogues are still under investigation, related benzofuran compounds have been shown to target pathways such as the mTOR and RAS/RAF/MEK/ERK signaling cascades.[1]

Below are diagrams illustrating a generalized experimental workflow for assessing anticancer activity and a potential signaling pathway that may be targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Analogues purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay apoptosis Apoptosis Assay (Annexin V/PI Staining) kinase_assay->apoptosis cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway cell_cycle->pathway

Caption: Experimental workflow for the evaluation of this compound analogues.

signaling_pathway cluster_upstream Upstream Signaling cluster_pi3k cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis Benzofuran This compound Analogue Benzofuran->Raf Inhibition Benzofuran->mTOR Inhibition Benzofuran->Apoptosis

Caption: Potential signaling pathways targeted by anticancer benzofuran analogues.

Conclusion and Future Directions

The exploration of this compound analogues has revealed a promising scaffold for the development of novel anticancer and antimicrobial agents. The preliminary structure-activity relationship data suggests that modifications at the 2-position of the benzofuran ring significantly impact biological activity, with halogenated benzoyl and heterocyclic moieties showing particular promise.

Future research should focus on a more systematic investigation of the SAR by synthesizing and evaluating a broader and more diverse library of analogues. Specifically, a focused variation of substituents at the 2-position, while keeping the this compound core constant, would provide more definitive insights into the structural requirements for optimal activity. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. This will not only enhance our understanding of their mode of action but also guide the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this versatile scaffold holds significant promise for the discovery of new and effective therapeutic agents to combat cancer and infectious diseases.

References

A Comparative Analysis of Synthesis Routes for 5-Chloro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Chloro-3-methylbenzofuran is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides a comparative analysis of three primary synthetic strategies, offering detailed experimental protocols, quantitative data, and a decision-making framework to assist in selecting the most suitable method based on laboratory capabilities, starting material availability, and desired scale.

Executive Summary

This guide evaluates three principal synthesis routes for this compound:

  • Multi-step Synthesis from 4-chlorophenol: A versatile route that builds the molecule sequentially, offering flexibility but involving multiple stages.

  • Rap-Stoermer Reaction: A convergent approach that constructs the benzofuran core in a single key step from a substituted salicylaldehyde.

  • Perkin Rearrangement and Decarboxylation: A classic method involving the transformation of a coumarin derivative, suitable for specific precursor availability.

The following sections provide a detailed breakdown of each route, including a quantitative comparison, in-depth experimental protocols, and a visual guide for route selection.

Data Presentation: A Quantitative Comparison of Synthesis Routes

ParameterRoute 1: From 4-chlorophenolRoute 2: Rap-Stoermer ReactionRoute 3: Perkin Rearrangement & Decarboxylation
Starting Materials 4-chlorophenol, Acetic Anhydride, AlCl₃, Chloroacetone5-chlorosalicylaldehyde, Chloroacetone6-chloro-4-methylcoumarin
Number of Steps 313 (including precursor synthesis)
Overall Yield (Estimated) 30-40%60-70%50-60%
Reaction Time (Total) 2-3 days1 day2-3 days
Key Reagents/Catalysts AlCl₃, K₂CO₃K₂CO₃NaOH, Cu, Quinoline
Purification Methods Column Chromatography, RecrystallizationRecrystallizationRecrystallization, Distillation
Scalability ModerateGoodModerate
Advantages Readily available starting material.High-yielding key step, convergent.Established classical method.
Disadvantages Multiple steps, lower overall yield.5-chlorosalicylaldehyde can be expensive.Requires synthesis of coumarin precursor.

Experimental Protocols

Route 1: Multi-step Synthesis from 4-chlorophenol

This route involves three main stages: Fries rearrangement to form the acetophenone, followed by O-alkylation and intramolecular cyclization.

Step 1: Synthesis of 2-Hydroxy-5-chloroacetophenone

  • To a stirred solution of 4-chlorophenol (10 g, 77.8 mmol) in acetic anhydride (15 ml, 155.6 mmol), add anhydrous aluminum chloride (20.7 g, 155.6 mmol) portion-wise at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 140°C for 3 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice with concentrated hydrochloric acid (20 ml).

  • Extract the aqueous layer with diethyl ether (3 x 50 ml).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford 2-hydroxy-5-chloroacetophenone.

Step 2: Synthesis of 1-(2-(allyloxy)-5-chlorophenyl)ethan-1-one

  • To a solution of 2-hydroxy-5-chloroacetophenone (5 g, 29.3 mmol) in acetone (50 ml), add potassium carbonate (8.1 g, 58.6 mmol) and allyl bromide (3.9 g, 32.2 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-(2-(allyloxy)-5-chlorophenyl)ethan-1-one, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a solution of 1-(2-(allyloxy)-5-chlorophenyl)ethan-1-one (3 g, 14.2 mmol) in N,N-dimethylaniline (20 ml), add potassium carbonate (3.9 g, 28.4 mmol).

  • Heat the mixture at 200°C for 6 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.

  • Extract the product with diethyl ether (3 x 30 ml).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane) to yield this compound.

Route 2: Rap-Stoermer Reaction

This route provides a more direct synthesis from 5-chlorosalicylaldehyde.

  • To a solution of 5-chlorosalicylaldehyde (5 g, 31.9 mmol) in ethanol (50 ml), add chloroacetone (3.2 g, 35.1 mmol) and anhydrous potassium carbonate (8.8 g, 63.8 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (50 ml) and wash with water (2 x 20 ml) and brine (20 ml).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Route 3: Perkin Rearrangement and Decarboxylation

This route starts with the synthesis of a coumarin precursor, which is then rearranged and decarboxylated.

Step 1: Synthesis of 6-chloro-4-methylcoumarin

  • A mixture of 4-chlorophenol (10 g, 77.8 mmol) and ethyl acetoacetate (10.1 g, 77.8 mmol) is slowly added to concentrated sulfuric acid (50 ml) at 0°C with constant stirring.

  • After the addition, stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice. The precipitate formed is filtered, washed with water, and recrystallized from ethanol to give 6-chloro-4-methylcoumarin.

Step 2: Synthesis of this compound-2-carboxylic acid

  • To a solution of 6-chloro-4-methylcoumarin (5 g, 25.7 mmol) in ethanol (50 ml), add a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 ml).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • The precipitated this compound-2-carboxylic acid is filtered, washed with water, and dried.

Step 3: Decarboxylation to this compound

  • Heat a mixture of this compound-2-carboxylic acid (3 g, 14.2 mmol), copper powder (0.5 g), and quinoline (20 ml) at 200-220°C until the evolution of carbon dioxide ceases (approximately 2 hours).

  • Cool the reaction mixture and pour it into dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 30 ml).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Mandatory Visualization: Synthesis Route Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate synthesis route based on key project requirements.

Synthesis_Route_Selection Start Start: Need to Synthesize This compound HighYield Is highest possible yield critical? Start->HighYield CostSensitive Is cost of starting materials a major constraint? HighYield->CostSensitive No Route2 Route 2: Rap-Stoermer Reaction HighYield->Route2 Yes TimeConstraint Is rapid synthesis essential? CostSensitive->TimeConstraint No Route1 Route 1: From 4-chlorophenol CostSensitive->Route1 Yes Route3 Route 3: Perkin Rearrangement CostSensitive->Route3 If coumarin precursor is available Scalability Is large-scale synthesis required? TimeConstraint->Scalability No TimeConstraint->Route2 Yes Scalability->Route1 No, moderate scale Scalability->Route2 Yes Scalability->Route3 No, lab scale

Caption: Decision tree for selecting a synthesis route.

This guide provides a comprehensive overview to aid in the selection and execution of the synthesis of this compound. The choice of a particular route will ultimately depend on the specific constraints and objectives of the research or development project.

Validating the Purity of 5-Chloro-3-methylbenzofuran: A Comparative Guide to HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. 5-Chloro-3-methylbenzofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science, requires rigorous analytical validation to ensure its identity and purity. This guide provides a detailed comparison of two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.

Orthogonal Approaches to Purity Determination

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary insights into the purity of a chemical substance. HPLC excels at separating a compound from its impurities, providing a quantitative measure of purity based on the relative areas of the detected peaks. In contrast, NMR provides detailed structural information, confirming the identity of the main component and potentially identifying the structure of impurities. Utilizing both methods provides a robust and comprehensive purity profile that is more reliable than a single technique alone.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is the premier method for quantifying the purity of this compound. The technique separates the target molecule from potential process-related impurities and degradation products based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. A typical high-purity sample is expected to show a purity level of ≥99.5%.

Experimental Protocol: Reverse-Phase HPLC

This protocol is designed to achieve excellent separation of this compound from potential polar and non-polar impurities.

Instrumentation and Parameters:

ParameterSpecification
Instrument Standard HPLC System with a UV-Vis Diode Array Detector (DAD)
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm and 275 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

Data Presentation and Interpretation:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Purity Data for this compound

Peak No.Retention Time (min)Peak Area (%)Identification
13.80.18Potential Polar Impurity (e.g., starting material)
214.299.72This compound
316.50.10Potential Non-Polar Impurity (e.g., byproduct)
Total -100.00 -

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed for a complete structural elucidation and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene).

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Data Presentation and Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of different carbon environments. The chemical shifts (δ) are indicative of the electronic environment of the nuclei. Purity can be determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[1][2]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50d1HH-4
~7.35d1HH-7
~7.20dd1HH-6
~7.15q1HH-2
~2.25d3H3-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
~154.0C-7a
~142.0C-2
~130.0C-3a
~128.0C-5
~125.0C-6
~121.0C-4
~112.0C-7
~110.0C-3
~9.03-CH₃

Note: The chemical shifts are predicted values based on the structure and may vary slightly in experimental conditions.

Comparison of HPLC and NMR for Purity Validation

Both techniques provide critical, yet distinct, information regarding the purity of a compound. Their complementary nature makes a dual-pronged approach the gold standard for purity validation.[3]

Table 3: Comparison of HPLC and NMR Techniques

FeatureHPLCNMR
Primary Function Separation and QuantificationStructural Elucidation and Quantification
Purity Assessment Based on relative peak areaBased on signal integration relative to an internal standard
Key Advantage High sensitivity for detecting minor impurities; precise quantification.Unambiguous confirmation of the desired structure; identification of impurities.
Limitation Co-eluting impurities may not be detected; requires reference standards for impurity identification.Lower sensitivity compared to HPLC; may not detect non-protonated or inorganic impurities.
Typical Purity Level ≥99.5%Provides structural confirmation and can quantify purity against a standard.

Workflow for Purity Validation

The comprehensive purity assessment of this compound involves a logical workflow that integrates both HPLC and NMR data.

cluster_0 Purity Validation Workflow Sample Sample of this compound Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC Analysis (Quantitative Purity) Prep->HPLC NMR NMR Analysis (Structural Confirmation) Prep->NMR Data_Analysis Data Integration and Analysis HPLC->Data_Analysis NMR->Data_Analysis Purity_Report Comprehensive Purity Report Data_Analysis->Purity_Report

Caption: Workflow for purity validation of this compound.

Potential Impurities

Understanding the synthetic route is crucial for predicting potential impurities. A common synthesis of 3-methylbenzofurans involves the reaction of a substituted phenol with chloroacetone. For this compound, likely impurities could include:

  • Starting Materials: Unreacted 4-chlorophenol or chloroacetone.

  • Positional Isomers: Other isomers formed during the cyclization step.

  • Byproducts: Compounds formed from side reactions, such as self-condensation of chloroacetone.

The logical relationship for impurity identification is outlined below.

cluster_1 Impurity Identification Logic Synthesis Review Synthesis Pathway Impurities Hypothesize Potential Impurities (Starting Materials, Byproducts, Isomers) Synthesis->Impurities HPLC_Peak Detect Impurity Peaks in HPLC Impurities->HPLC_Peak NMR_Signal Identify Unassigned Signals in NMR Impurities->NMR_Signal Characterization Characterize Impurity (MS, 2D NMR) HPLC_Peak->Characterization NMR_Signal->Characterization

Caption: Logical workflow for identifying potential impurities.

Conclusion

For a robust and reliable assessment of this compound purity, a dual-pronged approach using both HPLC and NMR spectroscopy is indispensable. HPLC serves as the primary tool for quantitative analysis, delivering a precise percentage of purity based on chromatographic separation. Concurrently, NMR spectroscopy provides unambiguous structural confirmation, ensuring that the main component is indeed the target molecule and revealing the identity of any co-eluting or structurally similar impurities that might be missed by HPLC. By integrating the quantitative data from HPLC with the qualitative structural data from NMR, researchers can confidently verify the purity and identity of their compound, a critical step for its application in further research and development.

References

A Comparative Analysis of the Cytotoxic Potential of 5-Chloro-3-methylbenzofuran Analogs and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytotoxicity Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives and standard anticancer drugs against a range of human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cancer cell line, exposure time, and the specific assay used.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 Value (µM)Exposure Time (h)
Benzofuran Derivatives 3-methylbenzofuran derivativeA549 (Lung)1.48Not Specified
Halogenated benzofuran derivative (Brominated)A549 (Lung)6.372
Halogenated benzofuran derivative (Brominated)HepG2 (Liver)1172
Doxorubicin DoxorubicinHeLa (Cervical)0.311Not Specified
DoxorubicinMCF-7 (Breast)8.30648
DoxorubicinMDA-MB-231 (Breast)6.60248
Cisplatin CisplatinA549 (Lung)10.9124
CisplatinA549 (Lung)7.4948
CisplatinSKOV-3 (Ovarian)2 - 4024
Paclitaxel PaclitaxelHeLa (Cervical)0.00539Not Specified
PaclitaxelCaSki (Cervical)0.00294Not Specified
PaclitaxelNSCLC cell lines (Lung)9.4 (median)24

Experimental Protocols

The data presented in this guide are primarily derived from two common cytotoxicity assays: the MTT assay and the LDH assay. The following are detailed, generalized protocols for these experimental methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Chloro-3-methylbenzofuran analogs or standard drugs) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • Lysis buffer (positive control)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include a positive control for maximum LDH release by treating some wells with a lysis buffer.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the positive and negative controls, and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of both benzofuran derivatives and standard anticancer drugs are mediated through the modulation of various signaling pathways, often culminating in apoptosis (programmed cell death).

Benzofuran Derivatives: Potential Mechanisms of Action

Studies on various benzofuran derivatives suggest that their anticancer activity may involve the modulation of several key signaling pathways. While the precise mechanism of this compound is yet to be fully elucidated, related compounds have been shown to:

  • Inhibit the PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1]

  • Block the RAS/RAF/MEK/ERK Signaling Cascade: This pathway is frequently hyperactivated in cancer and plays a key role in cell proliferation and survival.[2]

  • Induce p53-Dependent Apoptosis: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Some benzofuran derivatives can activate p53, leading to the transcription of pro-apoptotic genes.[3]

  • Inhibit Tubulin Polymerization: Similar to some established anticancer drugs, certain benzofuran derivatives can interfere with the dynamics of microtubules, leading to mitotic arrest and apoptosis.[4]

  • Induce Endoplasmic Reticulum (ER) Stress: Disruption of ER homeostasis can trigger an unfolded protein response that, if prolonged, leads to apoptosis.[5]

Benzofuran_Action cluster_drug Benzofuran Derivatives cluster_pathways Signaling Pathways Benzofuran Benzofuran PI3K/Akt/mTOR PI3K/Akt/mTOR Benzofuran->PI3K/Akt/mTOR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Benzofuran->RAS/RAF/MEK/ERK p53 Activation p53 Activation Benzofuran->p53 Activation Tubulin Polymerization Tubulin Polymerization Benzofuran->Tubulin Polymerization ER Stress ER Stress Benzofuran->ER Stress Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis RAS/RAF/MEK/ERK->Apoptosis p53 Activation->Apoptosis Tubulin Polymerization->Apoptosis ER Stress->Apoptosis

Figure 1: Potential signaling pathways targeted by benzofuran derivatives leading to apoptosis.

Standard Anticancer Drugs: Established Mechanisms of Action

The mechanisms of action for doxorubicin, cisplatin, and paclitaxel are well-characterized and involve distinct cellular targets.

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects.

  • Cisplatin: This platinum-based drug forms cross-links with DNA, leading to DNA damage and the activation of cellular repair mechanisms. If the damage is too extensive, it triggers apoptosis.

  • Paclitaxel: This taxane derivative stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Standard_Drugs_Action cluster_drugs Standard Anticancer Drugs cluster_targets Cellular Targets Doxorubicin Doxorubicin DNA Intercalation & Topo II Inhibition DNA Intercalation & Topo II Inhibition Doxorubicin->DNA Intercalation & Topo II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation Cisplatin Cisplatin DNA Cross-linking DNA Cross-linking Cisplatin->DNA Cross-linking Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Apoptosis Apoptosis DNA Intercalation & Topo II Inhibition->Apoptosis ROS Generation->Apoptosis DNA Cross-linking->Apoptosis Microtubule Stabilization->Apoptosis

Figure 2: Established mechanisms of action for standard anticancer drugs leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

The general workflow for comparing the cytotoxicity of a novel compound like a this compound analog with standard anticancer drugs is a multi-step process.

Cytotoxicity_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Benzofuran Analog & Standard Drugs Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT or LDH) Incubation->Assay Data_Collection Measure Absorbance Assay->Data_Collection Analysis Calculate IC50 Values & Compare Data_Collection->Analysis End End Analysis->End

Figure 3: A generalized experimental workflow for comparative cytotoxicity screening.

References

In Silico Docking of Benzofuran Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of benzofuran derivatives against various protein targets implicated in cancer, inflammation, and bacterial infections. The data presented is compiled from multiple studies to offer a comprehensive overview of the potential of this chemical scaffold in drug design.

The benzofuran moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns of small molecules with protein targets, thereby accelerating the drug discovery process.[3][4] This guide summarizes the findings of several in silico docking studies on benzofuran derivatives, comparing their performance with established drugs and other alternative molecules.

Comparative Docking Performance of Benzofuran Derivatives

The following tables summarize the quantitative data from various in silico docking studies, showcasing the binding energies of benzofuran derivatives against different protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Table 1: Anticancer Activity - Docking Scores of Benzofuran Derivatives vs. Standard Drugs

Target ProteinBenzofuran DerivativeBinding Energy (kcal/mol)Standard DrugBinding Energy (kcal/mol)Reference
VEGFR-2 (PDB ID: 4BSK)Benzofuran-chalcone derivative (4g)Not explicitly stated, but showed effective inhibition--[5]
PI3KCompound 8Not explicitly stated, but showed dual inhibitory effect--[6]
EGFR (PDB ID: 4HJO)BENZ-0454Lowest binding affinity among tested hybrids--[7]
CDK2 (PDB ID: 3S2P)Benzofuran-triazine derivativesBetter inhibition and selectivity than standard--[6]
Various Cancer Cell LinesBenzofuran acylhydrazone scaffolds (20a-t)IC50 values in nanomolar scalesDoxorubicinIC50 values ranging from 4.17-8.87 µM[8]

Table 2: Anti-inflammatory Activity - Docking Scores of Benzofuran Derivatives vs. Standard Drugs

Target ProteinBenzofuran DerivativeBinding Energy (kcal/mol)Standard DrugBinding Energy (kcal/mol)Reference
iNOSCompound 1-8.39Celecoxib-8.0[9]
iNOSCompound 4-8.42Celecoxib-8.0[9]
COX-1Iodobenzofuran derivative (2b)-10.94 (kJ/mol converted to kcal/mol: -2.61)Diclofenac (DCF)-7.69 (kJ/mol converted to kcal/mol: -1.84)[10]
COX-2Iodobenzofuran derivative (2b)-9.67 (kJ/mol converted to kcal/mol: -2.31)Diclofenac (DCF)-5.84 (kJ/mol converted to kcal/mol: -1.40)[10]
COX-2Benzofuran analoguesComparable to NimesulideNimesulideNot specified[11]

Table 3: Antimicrobial Activity - Docking Scores of Benzofuran Derivatives vs. Standard Drugs

Target ProteinBenzofuran DerivativeBinding Energy (kcal/mol)Standard DrugBinding Energy (kcal/mol)Reference
Dihydrofolate reductase (DHFR)Compound 8eGood interaction--[12]
Bacterial Protein (PDB ID: 1aj6)Compounds M5n, M5o, M5kScores surpassed celecoxibCelecoxibNot specified[1][13]
Various bacterial strainsBenzofuran-triazine compounds (8a-8h)MIC values of 32-125 µg/µl for 8e--[12]

Experimental Protocols for In Silico Docking

The methodologies cited in the reviewed studies generally follow a standardized workflow for in silico molecular docking.

1. Ligand and Protein Preparation:

  • Ligand Structure Generation: The 3D structures of the benzofuran derivatives and comparator molecules are typically drawn using software like ChemDraw and then optimized for their 3D conformation and energy minimization using programs like Chem3D Ultra with the MM2 force field.[1]

  • Protein Structure Retrieval: The crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).[1][3]

  • Protein Preparation: The downloaded protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. This step is often performed using tools within the docking software package.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock Vina, Discovery Studio, and Molecular Operating Environment (MOE).[1][3][6]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.

  • Docking Algorithm: The software's algorithm then explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most favorable.

3. Analysis of Results:

  • Binding Energy: The primary quantitative output is the binding energy, which estimates the affinity of the ligand for the protein.[3]

  • Interaction Analysis: The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode. Software like PyMOL and Discovery Studio are used for this purpose.[1]

  • ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are often predicted using tools like SwissADME to assess the drug-likeness of the compounds based on criteria such as Lipinski's rule of five.[1][7]

Visualizing Docking Workflows and Pathways

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical in silico docking workflow and a simplified signaling pathway targeted by some of the studied benzofuran derivatives.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand Ligand 3D Structure Generation ligand_prep Ligand Energy Minimization ligand->ligand_prep protein Protein Structure Retrieval (PDB) protein_prep Protein Preparation (Remove water, Add H+) protein->protein_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep->docking analysis Binding Energy Calculation & Pose Selection docking->analysis interaction Interaction Analysis (Hydrogen Bonds, etc.) analysis->interaction admet ADMET Prediction (e.g., SwissADME) analysis->admet

In Silico Molecular Docking Workflow.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Benzofuran Benzofuran Derivative Benzofuran->EGFR

Inhibition of EGFR Signaling by a Benzofuran Derivative.

References

Cross-Validation of Analytical Methods for 5-Chloro-3-methylbenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 5-Chloro-3-methylbenzofuran is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The selection and validation of an appropriate analytical method are fundamental to achieving accurate and precise results. This guide provides a comprehensive comparison of two widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented is based on established validation parameters to ensure the reliability and consistency of analytical data.

Method Comparison: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS for the analysis of this compound is primarily influenced by the physicochemical properties of the analyte, such as its volatility and thermal stability. High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[1] It offers a variety of stationary phases and mobile phase compositions, allowing for the optimization of separation.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, providing excellent separation efficiency and definitive identification based on mass spectra.[1]

Quantitative Performance Comparison

The selection of an analytical technique is heavily dependent on its performance characteristics. The following table summarizes typical quantitative data from a cross-validation study for a benzofuran derivative, providing a comparative overview of what can be expected for the analysis of this compound.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 0.1 - 1000.01 - 50
Limit of Detection (LOD) (µg/mL) 0.050.005
Limit of Quantification (LOQ) (µg/mL) 0.10.01
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and adaptation of analytical methods. The following sections outline representative methodologies for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in various matrices.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is typically used.

  • Mobile Phase : A mixture of acetonitrile and water (e.g., 70:30, v/v) is a common choice for benzofuran derivatives.[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Detection : UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation : A stock solution of this compound is prepared in a suitable diluent (e.g., acetonitrile). Calibration standards are prepared by diluting the stock solution to the desired concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and selectivity for the analysis of this compound.

  • Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.[2]

  • Column : A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is often employed.[2]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[2]

  • Oven Temperature Program : Start at an initial temperature (e.g., 100°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).

  • Injector Temperature : 250°C (splitless mode).[2]

  • MS Detection (EI) :

    • Ionization Energy: 70 eV.[2]

    • Scan Range: m/z 50-400.[2]

  • Sample Preparation : Samples containing this compound are dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). Working standards are prepared by serial dilution.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The following diagram illustrates a general workflow for the cross-validation of analytical methods.

Cross-Validation Workflow A Define Analytical Method Requirements B Develop Primary Analytical Method (e.g., HPLC) A->B C Develop Secondary Analytical Method (e.g., GC-MS) A->C D Perform Full Validation of Both Methods (ICH Guidelines) B->D C->D E Analyze the Same Set of Samples by Both Methods D->E F Compare Results Statistically (e.g., t-test, F-test) E->F G Assess Agreement and Discrepancies F->G H Determine if Methods are Interchangeable G->H I Document Cross-Validation Report H->I

Caption: General workflow for the cross-validation of two analytical methods.

To further clarify the process of analytical method validation and selection, the following decision tree can be utilized.

Method_Selection_Decision_Tree A Is the analyte volatile and thermally stable? B GC-MS is a suitable choice. A->B Yes D Is derivatization to increase volatility feasible? A->D No C HPLC is the preferred method. D->C No E GC-MS with derivatization is a viable option. D->E Yes

Caption: Decision tree for selecting an analytical method for benzofuran derivatives.[1]

References

Benchmarking Antifungal Efficacy: A Comparative Analysis of 5-Chloro-3-methylbenzofuran and Standard Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This guide provides a comparative framework for evaluating the antifungal efficacy of the investigational compound, 5-Chloro-3-methylbenzofuran, against established antifungal drugs: Fluconazole, Amphotericin B, and Terbinafine. This document outlines the experimental protocols for determining antifungal activity and presents a structured comparison of their mechanisms of action and in vitro efficacy, supported by hypothetical data for this compound to serve as a template for future analysis.

In Vitro Efficacy Against Candida albicans

The primary method for assessing the in vitro efficacy of an antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values of the comparator agents against Candida albicans, a common fungal pathogen.

Note: Data for this compound is hypothetical and included for illustrative purposes. Actual experimental data is required for a definitive comparison.

Antifungal AgentTarget Fungal SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound Candida albicans[Hypothetical Data][Hypothetical Data]
FluconazoleCandida albicans0.5[1][2]1[1][2]
Amphotericin BCandida albicans0.25[3][4]0.5[4]
TerbinafineCandida albicans1[1][2]4[1][2]

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Mechanisms of Action: A Comparative Overview

The established antifungal agents exhibit distinct mechanisms of action, primarily targeting the fungal cell membrane's integrity by interfering with the ergosterol biosynthesis pathway or by direct interaction with ergosterol. Benzofuran derivatives are believed to possess novel mechanisms of action.

Ergosterol Biosynthesis Pathway and Antifungal Targets

Ergosterol is a vital component of the fungal cell membrane, and its synthesis is a key target for many antifungal drugs. The pathway involves multiple enzymatic steps, providing several points for therapeutic intervention.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Terbinafine Terbinafine Terbinafine->SqualeneEpoxide Fluconazole Fluconazole Fluconazole->Ergosterol

Caption: The ergosterol biosynthesis pathway highlighting the points of inhibition for Terbinafine and Fluconazole.

This compound (Hypothesized Mechanism)

While the precise mechanism of this compound is yet to be fully elucidated, research on related benzofuran compounds suggests potential targets. One leading hypothesis is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. Another potential mechanism involves the disruption of intracellular calcium homeostasis.

Benzofuran_Mechanism Benzofuran This compound NMT N-myristoyltransferase Benzofuran->NMT Inhibition ProteinMyristoylation Protein Myristoylation NMT->ProteinMyristoylation FungalViability Fungal Viability ProteinMyristoylation->FungalViability

Caption: Hypothesized mechanism of action for this compound targeting N-myristoyltransferase.

Known Antifungal Agents: Signaling Pathways

  • Fluconazole: As a triazole antifungal, fluconazole inhibits the enzyme lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol. This disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.

Fluconazole_Pathway Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14α-demethylase Fluconazole->LanosterolDemethylase Inhibition Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Conversion Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Substrate CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation

Caption: Fluconazole's mechanism of action via inhibition of lanosterol 14α-demethylase.

  • Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane. This binding creates pores in the membrane, leading to leakage of essential intracellular components and ultimately cell death.

AmphotericinB_Pathway AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binding Pore Membrane Pore AmphotericinB->Pore Formation CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane CellMembrane->Pore Formation IonLeakage Ion Leakage Pore->IonLeakage CellDeath Cell Death IonLeakage->CellDeath Terbinafine_Pathway Terbinafine Terbinafine SqualeneEpoxidase Squalene Epoxidase Terbinafine->SqualeneEpoxidase Inhibition SqualeneEpoxide Squalene Epoxide SqualeneEpoxidase->SqualeneEpoxide Conversion Squalene Squalene Squalene->SqualeneEpoxidase Substrate CellDeath Cell Death Squalene->CellDeath Toxic Accumulation Ergosterol Ergosterol SqualeneEpoxide->Ergosterol Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Culture Fungal Isolate (e.g., Candida albicans on SDA) InoculumPrep 2. Prepare Fungal Inoculum (Adjust to 0.5 McFarland standard) FungalCulture->InoculumPrep Inoculation 4. Inoculate wells with Fungal Suspension InoculumPrep->Inoculation DrugDilution 3. Serial Dilution of Antifungal Agents in 96-well plate with RPMI-1640 medium DrugDilution->Inoculation Incubation 5. Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading 6. Visually or spectrophotometrically determine fungal growth Incubation->Reading MIC 7. Identify Minimum Inhibitory Concentration (MIC) Reading->MIC

References

Comparative review of the therapeutic potential of halogenated benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, halogenated benzofurans represent a promising class of heterocyclic compounds with a broad spectrum of therapeutic applications. The incorporation of halogen atoms into the benzofuran scaffold has been shown to significantly modulate their biological activity, leading to potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This guide provides a comparative overview of the therapeutic potential of various halogenated benzofuran derivatives, supported by experimental data and detailed methodologies.

Anticancer Potential

Halogenated benzofurans have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The nature and position of the halogen substituent, along with other structural modifications, play a crucial role in determining their efficacy and selectivity.

A study on halogen and aryl-/heteroarylpiperazinyl derivatives of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl)diethanone revealed that compounds containing halogens exhibited significant anticancer activity.[1] Notably, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (Compound 2 in the study) was highly and selectively toxic to K562 (human chronic myeloid leukemia) and HL60 (human acute promyelocytic leukemia) cells, with IC50 values of 5µM and 0.1µM, respectively.[1] Importantly, this compound showed no cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC).[1] The mechanism of action for this compound in K562 cells was determined to be apoptosis induction.[1]

Further research into methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives highlighted the anticancer potential of chlorinated and brominated analogs.[2][3][4] Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) was most active against A549 (human lung carcinoma) cells, while methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) showed significant activity against both A549 and HepG2 (human liver cancer) cells.[2][3][4] The presence of bromine and a methoxy group in Compound 8 was associated with stronger pro-oxidative and pro-apoptotic properties compared to the chlorinated derivative.[2][3][4] Both compounds were found to decrease IL-6 secretion in cancer cell lines.[2][3][4]

The enhanced lipophilicity due to halogen atoms can lead to improved binding affinity and a marked increase in anticancer activity.[5] The position of the halogen is a key determinant of cytotoxic activity, offering a pathway to develop agents with selectivity for cancer cells over normal cells.[2] Some halogenated benzofurans have been shown to induce apoptosis through both receptor-mediated and mitochondrial pathways, with tubulin identified as a molecular target for specific compounds.[2]

Comparative Anticancer Activity of Halogenated Benzofurans
Compound NameCancer Cell LineIC50 (µM)Reference
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK5625[1]
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL600.1[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549Most Promising Activity[2][3][4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549, HepG2Significant Activity[2][3][4]
3-bromomethyl-benzofuran-2-carboxylic acid ethyl esterSelected tumor cellsActive in vitro and in vivo[2]
Benzofuran derivative with chlorine in the benzene ring (Compound 6)A549, HeLa, MCF-7, SGC7901Strong Activity[2][6]

Anti-inflammatory Potential

Fluorinated benzofuran and dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents.[7][8] Studies have shown that these compounds can suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[7][8] This leads to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), nitric oxide (NO), Chemokine (C-C) Ligand 2 (CCL2), and prostaglandin E2 (PGE2).[7][8]

The structure-activity relationship suggests that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances the biological effects of benzofuran derivatives.[7][8] For instance, certain monofluorinated benzofuran derivatives have demonstrated direct inhibitory effects on both COX-1 and COX-2 activities.[7]

Comparative Anti-inflammatory Activity of Fluorinated Benzofurans
Inflammatory MediatorIC50 Range (µM)Reference
Interleukin-6 (IL-6)1.2 - 9.04[7][8]
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[7][8]
Nitric Oxide (NO)2.4 - 5.2[7][8]
Prostaglandin E2 (PGE2)1.1 - 20.5[7][8]

Antimicrobial and Neuroprotective Potential

While the anticancer and anti-inflammatory properties of halogenated benzofurans are more extensively documented, there is growing evidence for their potential as antimicrobial and neuroprotective agents.

In the context of antimicrobial activity, some halogenated benzofuran derivatives have shown efficacy against various bacterial and fungal strains.[9][10] However, the structure-activity relationships can be complex, with some halogenated compounds showing no antibacterial activity, which contrasts with observations for naturally occurring benzofurans.[9]

For neuroprotection, certain benzofuran-2-carboxamide derivatives have been evaluated for their ability to counteract NMDA-induced excitotoxicity.[11][12] One derivative with a methyl substitution at the R2 position demonstrated potent neuroprotective effects, comparable to the known NMDA antagonist memantine.[11][12]

Experimental Protocols

A variety of experimental protocols are employed to evaluate the therapeutic potential of halogenated benzofurans.

Cytotoxicity and Anticancer Activity:

  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells to form a purple formazan product.

  • Trypan Blue Assay: This dye exclusion test is used to identify viable cells. Live cells with intact cell membranes exclude the dye, while dead cells take it up and appear blue.

  • Apoptosis Assays:

    • Annexin V Apoptosis Detection: This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is labeled with a fluorescent dye to detect apoptotic cells.[3][4]

    • Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[3][4]

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if a compound induces cell cycle arrest.[2][3][4]

  • Tubulin Polymerization Assay: This assay measures the effect of compounds on the polymerization of tubulin into microtubules, a key process in cell division and a target for some anticancer drugs.[2][3][4]

Anti-inflammatory Activity:

  • Measurement of Inflammatory Mediators: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2) in cell culture supernatants. The Griess assay is used to measure nitric oxide (NO) production.

  • COX Activity Assays: These assays measure the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins.[7]

  • Western Blotting: This technique is used to detect and quantify the expression levels of key inflammatory proteins such as COX-2 and NOS2.

Oxidative Stress Assessment:

  • Reactive Oxygen Species (ROS) Generation: Fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) are used to measure intracellular ROS levels.

  • Lipid Peroxidation Assay: The concentration of thiobarbituric acid reactive substances (TBARS) is measured as an indicator of lipid peroxidation.[2][3][4]

Signaling Pathways and Experimental Workflows

The therapeutic effects of halogenated benzofurans are mediated through various signaling pathways. For instance, their anticancer activity often involves the induction of apoptosis.

Apoptosis_Induction Halogenated Benzofuran Halogenated Benzofuran Cancer Cell Cancer Cell Halogenated Benzofuran->Cancer Cell Targets Apoptosis Apoptosis Cancer Cell->Apoptosis Induces Cell Death Cell Death Apoptosis->Cell Death

Caption: Induction of apoptosis in cancer cells by halogenated benzofurans.

The anti-inflammatory effects of these compounds can involve the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Inflammatory Response LPS LPS NF_kB_Pathway NF-κB Pathway LPS->NF_kB_Pathway MAPK_Pathway MAPK Pathway LPS->MAPK_Pathway COX2_NOS2 COX-2, NOS2 Expression NF_kB_Pathway->COX2_NOS2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK_Pathway->Pro_inflammatory_Cytokines Halogenated Benzofuran Halogenated Benzofuran Halogenated Benzofuran->NF_kB_Pathway Inhibits Halogenated Benzofuran->MAPK_Pathway Inhibits

Caption: Inhibition of inflammatory pathways by halogenated benzofurans.

An experimental workflow for assessing the anticancer potential of a novel halogenated benzofuran derivative could be structured as follows:

Anticancer_Screening_Workflow Synthesis Synthesis of Halogenated Benzofuran Derivatives Initial_Screening Initial Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines Synthesis->Initial_Screening Dose_Response Dose-Response Studies (IC50 Determination) Initial_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Animal Models (e.g., Xenograft) Mechanism_of_Action->In_Vivo_Studies

Caption: Experimental workflow for anticancer drug discovery with halogenated benzofurans.

References

Safety Operating Guide

Safe Disposal of 5-Chloro-3-methylbenzofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Chloro-3-methylbenzofuran, a combustible liquid. Adherence to these protocols is essential to minimize risks and meet regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, eye protection, and face protection. Work should be conducted in a well-ventilated area, and all ignition sources, such as heat, hot surfaces, sparks, and open flames, must be eliminated from the vicinity.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant. It is crucial to adhere to both national and local regulations governing chemical waste.[1]

1. Waste Identification and Segregation:

  • Clearly label the container with the chemical name: "this compound".
  • Do not mix this compound with other waste streams.[1] Keep it in its original container whenever possible.[1]

2. Packaging for Disposal:

  • Ensure the container is tightly closed and free from external contamination.
  • If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.

3. Storage Pending Disposal:

  • Store the sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[2]
  • The storage area should be designated for hazardous chemical waste.

4. Professional Waste Disposal:

  • Contact a licensed and approved professional waste disposal service to arrange for the collection and disposal of the chemical.[3]
  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

5. Handling of Contaminated Materials:

  • Any materials used to clean up spills of this compound, such as absorbent pads (e.g., Chemizorb®), should be treated as hazardous waste.
  • Collect these contaminated materials in a sealed, labeled container and dispose of them through the licensed waste disposal service along with the chemical itself.
  • Uncleaned, empty containers must be handled and disposed of as if they still contain the product.[1]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Eliminate Ignition Sources: Remove all sources of heat and ignition.

  • Contain the Spill: Cover drains to prevent the chemical from entering them.[1]

  • Absorb the Spill: Use a liquid-absorbent material, such as Chemizorb®, to collect the spilled substance.

  • Collect and Dispose: Carefully collect the absorbent material and the spilled chemical into a suitable, sealable container for disposal by a professional waste service.

  • Decontaminate the Area: Clean the affected area thoroughly.[1]

Quantitative Data and Physical Properties

While specific quantitative thresholds for disposal are determined by local regulations, the physical properties of this compound are important for safe handling and logistical planning.

PropertyValueReference
Physical State Liquid
Boiling Point/Range 197 - 198 °C (387 - 388 °F)
Density 1.057 g/cm³ at 25 °C (77 °F)
Hazard Classification Combustible liquid (Category 4)

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are considered, from initial waste generation to final, compliant disposal.

A Waste Generation (this compound) B Properly Labeled & Sealed Container A->B E Spill or Contamination Occurs A->E C Store in Designated Cool, Dry, Ventilated Area B->C D Contact Approved Waste Disposal Service C->D H Waste Collected by Professional Service D->H F Follow Emergency Spill Protocol E->F G Collect Contaminated Materials F->G G->B I Final Disposal at Approved Plant H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.